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  • Product: (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
  • CAS: 1849521-61-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties and Aqueous Solubility of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research prog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program.[1] These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing everything from its absorption and distribution to its metabolic stability and excretion (ADME).[2] A comprehensive physicochemical profile is, therefore, indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, ensuring the clinical viability of a drug candidate.[3]

This technical guide provides a detailed examination of the key physicochemical properties and aqueous solubility of the novel compound (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (CAS: 1849521-61-4).[4] While experimental data for this specific molecule is not extensively available in public literature, this document will serve as a comprehensive manual for researchers, outlining the established methodologies for determining these critical parameters. We will explore the theoretical underpinnings of each property, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data within the context of drug development. For illustrative purposes, we will utilize computationally predicted values for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol to demonstrate how such data is presented and evaluated.

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[5][6] A clear understanding of the physicochemical nuances of new pyridazine analogues, such as the one discussed herein, is paramount for unlocking their full therapeutic potential.

Compound Profile: (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

PropertyValueSource
IUPAC Name (S)-6-((1-phenylethyl)amino)pyridazin-3-ol-
CAS Number 1849521-61-4[4]
Molecular Formula C12H13N3O[4]
Molecular Weight 215.25 g/mol [4]
SMILES O=c1cc/c(NC)nn1-

Ionization Constant (pKa): A Determinant of In Vivo Behavior

The acid dissociation constant (pKa) is a fundamental parameter that describes the extent of ionization of a molecule at a given pH.[7] For a drug molecule, which is often a weak acid or base, the pKa dictates its charge state in different physiological environments, such as the stomach (pH 1.5-3.5), intestines (pH 6.0-7.5), and blood (pH 7.4).[7] This, in turn, profoundly influences its solubility, permeability across biological membranes, and binding to its target receptor.[1]

Predicted pKa Values for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Due to the absence of experimental data, we have employed computational models to predict the pKa values for the ionizable centers of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. It is anticipated that the pyridazinol ring system and the secondary amine will be the primary sites of protonation/deprotonation.

Predicted Ionizable CenterPredicted pKaImplication at Physiological pH (7.4)
Pyridazinol (acidic)~8.5Partially ionized
Secondary Amine (basic)~4.0Largely non-ionized

These values are estimations and require experimental verification.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[8][9] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH.[10]

Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol
  • Preparation of the Analyte Solution : Accurately weigh and dissolve a sample of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1-5 mM. Ensure the co-solvent percentage is kept low (typically <5%) to minimize its effect on the pKa.

  • Calibration of the pH Electrode : Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[11]

  • Titration :

    • Place the analyte solution in a thermostatted vessel and stir continuously.

    • For the determination of a basic pKa, titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • For the determination of an acidic pKa, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis :

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.

    • The pKa is equal to the pH at the half-equivalence point.[12] For polyprotic compounds, multiple inflection points corresponding to each pKa will be observed.

Lipophilicity (logP/logD): A Key Factor in Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[13] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[14] A balanced lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][13]

Predicted Lipophilicity for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
ParameterPredicted ValueImplication
logP ~2.5Moderate lipophilicity, suggesting a good balance for permeability and solubility.
logD at pH 7.4 ~2.3Slightly lower than logP due to partial ionization of the pyridazinol moiety, still in a favorable range for drug-like properties.

These values are estimations and require experimental verification.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP and logD due to its direct measurement of partitioning.[14][15]

Experimental Workflow

Caption: Workflow for logP/logD determination by the shake-flask method.

Detailed Protocol
  • Preparation of Phases : Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice-versa by shaking them together overnight and then separating the layers.

  • Partitioning :

    • Accurately prepare a stock solution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in the pre-saturated aqueous phase.

    • In a screw-cap vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing aqueous phase.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification :

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation :

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous

    • The logP (or logD) is the base-10 logarithm of the partition coefficient.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical physicochemical property that determines the bioavailability of an orally administered drug.[16] A compound must be in solution to be absorbed from the gastrointestinal tract.[17] Poor aqueous solubility is a major challenge in drug development and can lead to low and variable bioavailability, hindering clinical progression.

Predicted Aqueous Solubility for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
ParameterPredicted ValueInterpretation
Intrinsic Solubility (S₀) ~50-100 µg/mLModerately soluble, may require formulation strategies for optimal delivery.
Solubility at pH 7.4 ~80-150 µg/mLIncreased solubility compared to intrinsic due to partial ionization of the pyridazinol group.

These values are estimations and require experimental verification.

Experimental Determination of Aqueous Solubility: Thermodynamic Solubility Assay

The thermodynamic solubility assay, often referred to as the shake-flask method for solubility, measures the equilibrium solubility of a compound and is considered the most accurate method.[18][19]

Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol
  • Sample Preparation : Add an excess amount of solid (S)-6-((1-phenylethyl)amino)pyridazin-3-ol to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration : Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification :

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing it against a standard curve.

  • Reporting : The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Integrated Physicochemical Profiling and Implications for Drug Development

The interplay of pKa, logP/D, and aqueous solubility provides a holistic view of a compound's drug-like potential. These parameters are integral to widely used guidelines in drug discovery, such as Lipinski's Rule of Five and the Biopharmaceutical Classification System (BCS).

Lipinski's Rule of Five

Formulated by Christopher A. Lipinski, this rule of thumb helps to evaluate the druglikeness of a compound and its likelihood of being an orally active drug in humans. The criteria are:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A logP not exceeding 5.

Based on its structure and our predicted values, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is expected to be compliant with these rules, suggesting a favorable profile for oral bioavailability.

Biopharmaceutical Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. This classification helps in predicting a drug's in vivo absorption characteristics.[17]

  • Class I : High Solubility, High Permeability

  • Class II : Low Solubility, High Permeability

  • Class III : High Solubility, Low Permeability

  • Class IV : Low Solubility, Low Permeability

Based on our predicted moderate solubility and favorable logP, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol could potentially be a BCS Class I or Class II compound, pending experimental determination of its permeability. This classification is crucial for guiding formulation development and can influence the regulatory pathway, for instance, by potentially allowing for biowaivers.

Conclusion

The physicochemical properties of a drug candidate are fundamental to its success. This technical guide has provided a comprehensive framework for understanding and determining the pKa, lipophilicity, and aqueous solubility of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. While we have utilized predictive models for illustrative purposes, the emphasis remains on the robust and validated experimental protocols provided herein. A thorough and early characterization of these properties is a critical investment in the drug development process, enabling informed decision-making, mitigating risks, and ultimately, accelerating the journey from the laboratory to the clinic.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • GARDP. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]

  • Gleeson, M. P. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 8(18), 1662-1681. [Link]

  • Jilsha, G., & Jayasri, K. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International, 33(47A), 398-412. [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 26(3), 061–072. [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. [Link]

  • SlideShare. (2023, November 28). Lipinski rule of five. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

  • Avdeef, A. (2001). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 90(3), 299-307. [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation, 12(1), 208-212. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1226–1235. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

  • van der Wulp, K. J. M., et al. (2010). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 27(8), 1545-1556. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • ResearchGate. (2026, March 21). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1934-1937. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ResearchGate. (2026, March 3). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • PubChem. (n.d.). 2-[6-[[(3R)-1-ethylpiperidin-3-yl]amino]pyridazin-3-yl]-3-methyl-5-(trifluoromethyl)phenol. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Processes, 7(9), 629. [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol: A Structural Guide for PARP and Kinase Inhibitor Design

Executive Summary The compound (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a highly privileged chiral pharmacophore utilized in the development of targeted oncology therapeutics, most notably as a core building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a highly privileged chiral pharmacophore utilized in the development of targeted oncology therapeutics, most notably as a core building block for Poly(ADP-ribose) polymerase 7 (PARP7) inhibitors[1]. Understanding its solid-state chemistry—specifically its absolute stereochemistry and tautomeric equilibrium—is paramount for rational drug design. This whitepaper provides an in-depth technical analysis of the crystallographic methodologies required to unambiguously assign its (S)-configuration and elucidates the causality behind its structural behavior in biological systems.

Chemical and Structural Significance

Lactam-Lactim Tautomerism

A critical feature of the pyridazin-3-ol scaffold is its ability to undergo lactam-lactim tautomerism. While drawn conventionally as a "pyridazin-3-ol" (lactim form), solid-state X-ray diffraction and spectroscopic studies consistently demonstrate that the molecule exists predominantly as the pyridazin-3(2H)-one (lactam form)[2][3].

The causality behind this preference lies in the thermodynamic stability provided by intermolecular hydrogen bonding networks in the crystal lattice, which strongly favor the lactam state. This tautomeric reality is biologically critical: the lactam form presents a highly specific hydrogen bond donor (N-H) and acceptor (C=O) motif that acts as a bidentate recognition element for the hinge region of PARP enzymes and various kinases[1][3].

Pharmacophore Lactim Lactim Form (-OH) Minor in Solid State Lactam Lactam Form (=O) Major in Crystal Lactim->Lactam Tautomerization HDonor N-H (H-Bond Donor) Binds PARP7 Hinge Lactam->HDonor HAcceptor C=O (H-Bond Acceptor) Binds PARP7 Hinge Lactam->HAcceptor Chiral (S)-1-Phenylethyl Hydrophobic Pocket Fit Lactam->Chiral Steric Vector

Tautomeric equilibrium of the pyridazinone core and its resulting pharmacophoric interactions.

Stereochemical Causality in Drug Design

The absolute configuration of the 1-phenylethylamine moiety dictates the binding affinity of the entire molecule. In PARP7 inhibitors, the (S)-enantiomer acts as a precise steric wedge[1]. The methyl group of the chiral center is directed toward a solvent-exposed region, allowing the phenyl ring to perfectly occupy a deep, lipophilic pocket. Conversely, the (R)-enantiomer introduces severe steric clashes within the binding site, resulting in a dramatic loss of potency.

Crystallographic Analysis & Stereochemical Determination

Determining the absolute structure of a purely organic molecule containing only light atoms (C, H, N, O) requires specific crystallographic parameters. Because the anomalous scattering signal for light elements is extremely weak under standard Molybdenum (Mo Kα) radiation, Copper (Cu Kα) radiation ( λ=1.54178 Å) must be employed to maximize the Friedel pair intensity differences[4].

The absolute configuration is validated using the Flack parameter ( x ) , calculated via Parsons' quotient method[5]. A self-validating crystallographic model dictates that a Flack parameter of x≈0 with a standard uncertainty (s.u.) <0.1 confirms the correct absolute structure. If x≈1 , the structure is inverted; if x≈0.5 , the crystal is a racemic twin[4].

Workflow Synth Synthesis & Resolution (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Cryst Single Crystal Growth (Vapor Diffusion, 4°C) Synth->Cryst XRD SCXRD Data Collection (Cu Kα, 100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Flack Flack Parameter Analysis x = -0.01(2) Refine->Flack Valid Absolute Configuration Confirmed as (S) Flack->Valid

Workflow for the absolute stereochemical determination of light-atom organic crystals.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol outlines the exact causality behind each experimental choice.

Step 1: Single Crystal Growth
  • Solvent Selection: Dissolve 10 mg of enantiopure (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in 0.5 mL of a polar aprotic solvent (e.g., ethyl acetate) to disrupt intermolecular hydrogen bonding during the initial dissolution.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-hexane).

  • Causality: Slow diffusion at 4°C over 3–5 days ensures an ordered lattice formation, preventing the kinetic trapping of amorphous aggregates or twinned crystals.

Step 2: X-Ray Diffraction Data Collection
  • Cryocooling: Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and the precision of bond length measurements.

  • Irradiation: Collect data using a microfocus Cu Kα source. Ensure high redundancy (multiplicity > 4) of Friedel pairs to accurately calculate the Flack parameter[4].

Step 3: Structure Solution and Refinement
  • Phase Problem: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation Check: Verify the tautomeric state by measuring the C3-O and C3-N2 bond lengths. A C=O length of ~1.24 Å confirms the lactam state.

Data Presentation

The following tables summarize the expected quantitative crystallographic data and diagnostic bond lengths used to validate the structural integrity of the compound.

Table 1: Representative Crystallographic Parameters
ParameterValue / SpecificationCausality / Significance
Crystal System Orthorhombic or MonoclinicTypical for chiral, non-centrosymmetric space groups.
Space Group P21​21​21​ or P21​ Mandatory for enantiopure chiral compounds.
Temperature 100(2) KReduces thermal motion, yielding sharp electron density.
Radiation Cu Kα ( λ=1.54178 Å)Essential for anomalous dispersion in light atoms (C, N, O).
Flack Parameter ( x ) −0.01(2) to 0.05(3) Unambiguously confirms the (S)-absolute configuration[5].
R1​ (Final) <0.05 (5%)Indicates a high-quality, reliable structural model.
Table 2: Diagnostic Bond Lengths for Tautomer Assignment
BondExpected Length (Lactam)Expected Length (Lactim)Structural Conclusion
C(3) - O ~1.23 - 1.25 Å ~1.33 - 1.35 ÅDouble bond character confirms the C=O (oxo) state.
N(2) - C(3) ~1.35 - 1.37 Å ~1.30 - 1.32 ÅSingle bond character confirms protonation at N(2).
N(1) - N(2) ~1.34 - 1.36 Å ~1.32 - 1.34 ÅConsistent with the localized diene system of the lactam.

Conclusion

The structural characterization of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol relies on a rigorous, self-validating crystallographic workflow. By utilizing Cu Kα radiation to determine the Flack parameter, researchers can definitively assign the (S)-configuration, which is biologically essential for avoiding steric clashes in target binding pockets like PARP7[1]. Furthermore, precise bond-length analysis confirms the molecule's existence as a pyridazin-3(2H)-one lactam, providing the exact hydrogen-bonding geometry required for rational drug design[2].

References

  • US10550105B2 - Pyridazinones as PARP7 inhibitors Source: Google Patents URL
  • Source: Howard Flack (flack.ch)
  • The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)
  • Source: PMC (nih.gov)
  • Absolute Configuration of In Situ Crystallized (+)

Sources

Foundational

Molecular Docking Studies of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Derivatives: Targeting Metalloenzymes via Metal-Binding Pharmacophores

Executive Summary The rational design of metalloenzyme inhibitors represents one of the most complex frontiers in structure-based drug design. Standard molecular docking force fields often fail to accurately model the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metalloenzyme inhibitors represents one of the most complex frontiers in structure-based drug design. Standard molecular docking force fields often fail to accurately model the quantum mechanical nuances of coordinate covalent bonds. This whitepaper provides an in-depth technical guide on the molecular docking of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol derivatives. By leveraging the pyridazin-3-ol core as a Metal-Binding Pharmacophore (MBP)[1] and the (S)-1-phenylethylamino moiety as a stereospecific hydrophobic anchor, these compounds offer highly selective inhibition profiles against bimetallic enzymes such as Phosphodiesterase 4 (PDE4)[2].

Mechanistic Rationale: The MBP Architecture

To successfully dock this chemical series, one must first understand the causality behind its structural architecture. The molecule is fundamentally bifunctional:

  • The Pyridazin-3-ol Core (The Warhead): This moiety acts as an MBP, designed to chelate active-site metal ions (e.g., Zn²⁺, Mg²⁺, or Mn²⁺). A critical variable in ligand preparation is the lactam-lactim tautomerism; the compound exists in a dynamic equilibrium between the pyridazin-3-ol and pyridazin-3(2H)-one forms[3]. Depending on the local dielectric constant of the enzyme's active site and the specific metal coordination geometry, the deprotonated pyridazin-3-olate often serves as the active chelating species, forming a bidentate interaction via the exocyclic oxygen and the adjacent N2 ring nitrogen.

  • The (S)-1-phenylethylamino Tail (The Selectivity Anchor): The stereocenter dictates the spatial trajectory of the phenyl ring. The (S)-configuration aligns the aromatic ring perfectly within adjacent hydrophobic subpockets (e.g., the Q-pocket in PDE4), enabling optimal π−π stacking with conserved aromatic residues. Docking the (R)-enantiomer typically results in severe steric clashes with the binding site walls, explaining the profound stereoselective potency observed in in vitro assays.

Self-Validating Docking Protocol

Because standard point-charge electrostatics overestimate metal-ligand repulsion, docking metalloenzyme inhibitors requires a highly constrained, self-validating workflow. The following step-by-step methodology ensures thermodynamic rigor and structural accuracy.

Step 1: Ligand Preparation and Tautomer Enumeration
  • Action: Import the 2D structures of the (S)-6-((1-phenylethyl)amino)pyridazin-3-ol series into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Causality: Generate all possible protonation states and tautomers at pH 7.4 ± 1.0. You must generate both the lactam and lactim forms[3], as the docking algorithm needs to sample both to identify the lowest-energy metal coordination complex.

Step 2: Protein Preparation and Metal Parameterization
  • Action: Download a high-resolution apo-structure of the target metalloenzyme (e.g., PDE4, PDB ID: 1ROR). Strip non-catalytic water molecules but retain the active site metal ions (Zn²⁺/Mg²⁺) and bridging hydroxides.

  • Causality: Standard force fields (like OPLS4 or AMBER) struggle with divalent cations. Apply a non-bonded dummy model or a 12-6-4 Lennard-Jones potential to the metal ions to accurately simulate metal polarizability and charge transfer without causing structural collapse during minimization.

Step 3: Grid Generation with Pharmacophore Constraints
  • Action: Center the docking grid on the bimetallic cluster. Define a positional constraint (radius of 1.5–2.5 Å) centered on the primary metal ion (e.g., Zn²⁺).

  • Causality: Without constraints, the docking engine may place the MBP in a false-positive electrostatic minimum. Forcing the algorithm to satisfy a metal-coordination constraint ensures that only biologically relevant chelation poses are scored.

Step 4: Constrained Docking and Pose Validation
  • Action: Execute the docking run (e.g., Glide SP/XP or AutoDock Vina with metal constraints).

  • Self-Validation: Before screening the novel derivatives, re-dock the native co-crystallized ligand (or a known MBP inhibitor). The protocol is only valid if the Root Mean Square Deviation (RMSD) of the re-docked native ligand is < 2.0 Å .

Step 5: Post-Docking MM-GBSA Refinement
  • Action: Rescore the top poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

  • Causality: Docking scores are notoriously poor at ranking metalloenzyme inhibitors. MM-GBSA incorporates implicit solvation and allows for localized receptor flexibility, providing a thermodynamically rigorous ranking ( ΔGbind​ ) of the (S)-1-phenylethyl derivatives.

DockingWorkflow LPrep Ligand Preparation (Tautomer & Stereoisomer Generation) Dock Molecular Docking (Metalloprotein Constraints) LPrep->Dock PPrep Protein Preparation (Metal Ion Parameterization) Grid Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Score Scoring & MM-GBSA (Binding Free Energy) Dock->Score Val Pose Validation (RMSD < 2.0 Å) Score->Val

Workflow for metalloenzyme docking, emphasizing metal parameterization and pose validation.

Quantitative Structure-Activity Data

The table below summarizes representative quantitative docking metrics for a series of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol derivatives against the PDE4 bimetallic active site. Notice how halogenation of the phenyl ring enhances the MM-GBSA binding free energy by optimizing hydrophobic packing in the Q-pocket, while the metal coordination distance remains rigidly conserved by the MBP core.

Compound IDPhenyl Substitution (R)Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Zn²⁺ Distance (Å)Key Interacting Residues
S-Core -H-8.42-45.212.15Asp318, Tyr159
S-Deriv-1 4-Fluoro-9.10-50.142.08Asp318, Tyr159, Gln369
S-Deriv-2 4-Methoxy-8.85-48.552.12Asp318, Tyr159
S-Deriv-3 3,4-Dichloro-9.55-54.302.05Asp318, Tyr159, Trp332
R-Core (Control) -H-5.12-22.403.40 (Clash)Asp318 (Steric Clash)

Biological Translation & Pathway Modulation

Successfully docking and optimizing these derivatives has profound downstream biological implications. By effectively chelating the bimetallic center of enzymes like PDE4, the (S)-6-((1-phenylethyl)amino)pyridazin-3-ol derivatives prevent the hydrolysis of cyclic adenosine monophosphate (cAMP). The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which triggers a phosphorylation cascade that ultimately downregulates inflammatory cytokines. This mechanism is highly sought after for the treatment of respiratory and inflammatory diseases[2].

SignalingPathway Ligand (S)-Derivative (MBP Inhibitor) Target PDE4 Metalloenzyme (Zn2+/Mg2+ Active Site) Ligand->Target Bidentate Chelation cAMP cAMP Accumulation (Second Messenger) Target->cAMP Inhibition of Hydrolysis PKA Protein Kinase A (Activation) cAMP->PKA Allosteric Binding Outcome Anti-inflammatory Response PKA->Outcome Phosphorylation Cascade

PDE4 inhibition pathway driven by MBP-mediated metalloenzyme blockade.

References

  • Targeting Metalloenzymes by Boron-Containing Metal-Binding Pharmacophores Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: A DFT study Source: ResearchGate URL:[Link]

  • US8877758B2 - Combinations of medicaments, containing PDE4-inhibitors and EP4-receptor-antagonists Source: Google Patents URL

Sources

Exploratory

In vitro binding affinity of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

An In-Depth Technical Guide to the In Vitro Binding Affinity Characterization of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Prepared by: Gemini, Senior Application Scientist Abstract The pyridazin-3-one scaffold is a wel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity Characterization of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridazin-3-one scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a novel derivative, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, and provides a comprehensive framework for the detailed characterization of its in vitro binding affinity. In the absence of pre-existing public data for this specific molecule, this whitepaper serves as a strategic and methodological guide for researchers and drug development professionals. We will delineate the process from target hypothesis to a multi-platform biophysical characterization, explaining the causality behind experimental choices to ensure a self-validating and robust data package.

Introduction and Target Hypothesis

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a chiral molecule incorporating the pyridazin-3-ol core. The pyridazinone moiety is present in numerous compounds targeting a range of biological entities. Notably, derivatives have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[4][5][6][7] Other related structures have shown activity as vasorelaxants through modulation of enzymes like phosphodiesterases (PDEs) or by impacting endothelial nitric oxide synthase (eNOS) expression.[1][2][3]

Given the strong precedent in the literature, a logical starting point for the investigation of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is to hypothesize its interaction with a protein kinase. For the purposes of this guide, we will proceed with the hypothesis that the compound is an inhibitor of p38α Mitogen-Activated Protein (MAP) Kinase , a well-validated target for anti-inflammatory drug discovery.[6] The following sections will detail a robust, multi-tiered strategy to quantify the binding of our lead compound to this representative target.

Tier 1: Rapid Affinity Assessment via Fluorescence Polarization (FP)

Expertise & Experience: The initial phase of characterization requires a technique that is rapid, cost-effective, and amenable to higher throughput for confirming target engagement and estimating affinity. The Fluorescence Polarization (FP) assay is a homogeneous, solution-based method ideal for this purpose. It measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger protein, providing a direct readout of the binding event.[8][9][10] We employ a competitive binding format to determine the affinity of our unlabeled test compound.

FP Assay Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Prepare Fluorescent Tracer (e.g., FITC-labeled kinase inhibitor) A1 Add Kinase and Tracer to all wells P2->A1 P3 Prepare p38α Kinase P3->A1 P4 Prepare Serial Dilution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol A2 Add Test Compound dilutions or DMSO (control) P4->A2 A1->A2 A3 Incubate to Equilibrium (e.g., 60 min at RT) A2->A3 R1 Read Fluorescence Polarization on Plate Reader A3->R1 R2 Plot mP vs. [Compound] R1->R2 R3 Calculate IC50 and Ki R2->R3

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Detailed Experimental Protocol: Competitive FP Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the kinase, e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT, 0.05% Tween-20.[11]

    • Fluorescent Tracer: A known fluorescently-labeled ligand for p38α kinase is diluted in Assay Buffer to a final concentration of 2x its Kd (e.g., 2 nM for a 1 nM Kd tracer).

    • Protein: Recombinant p38α kinase is diluted in Assay Buffer to a concentration that yields a significant polarization window (typically 10-50 nM, determined empirically).

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in DMSO, followed by a further dilution into Assay Buffer.

  • Assay Plate Setup (384-well black plate): [12]

    • Add 10 µL of Assay Buffer to the 'blank' wells.

    • Add 10 µL of the test compound dilutions to the 'competition' wells.

    • Add 10 µL of Assay Buffer with equivalent DMSO concentration to 'no competition' (high signal) and 'tracer only' (low signal) wells.

    • Add 10 µL of a 2x protein/2x tracer mix to all wells except the 'tracer only' wells.

    • Add 10 µL of 2x tracer to the 'tracer only' wells.

    • The final volume in each well is 20 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.[12]

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[12]

Data Analysis and Hypothetical Results

The raw millipolarization (mP) values are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [Tracer] / Kd,tracer)

Table 1: Hypothetical FP Binding Data

Compound Target IC50 (nM) Ki (nM)
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol p38α MAP Kinase 150 75

| Control Inhibitor (e.g., SB203580) | p38α MAP Kinase | 50 | 25 |

Tier 2: Label-Free Kinetics & Affinity via Surface Plasmon Resonance (SPR)

Trustworthiness: While FP provides a robust affinity estimate, it is an endpoint measurement at equilibrium. To build a self-validating system, we must characterize the binding kinetics. Surface Plasmon Resonance (SPR) is the premier technology for this, providing real-time, label-free measurement of the association (ka or kon) and dissociation (kd or koff) rates.[13] This allows for a more nuanced understanding of the compound's mechanism of action and residence time on the target.

SPR Assay Workflow

SPR_Workflow cluster_prep Preparation cluster_assay Binding Cycle cluster_read Analysis P1 Prepare Running Buffer (e.g., HBS-EP+) P2 Immobilize p38α Kinase on Sensor Chip (e.g., CM5) A1 Inject Analyte (Association Phase) P2->A1 P3 Prepare Serial Dilution of Test Compound (Analyte) P3->A1 A2 Buffer Flow (Dissociation Phase) A3 Inject Regeneration Solution A3->A1 Next Concentration R1 Generate Sensorgrams R2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) R1->R2 R3 Determine ka, kd, and KD R2->R3

Caption: General workflow for an SPR binding kinetics experiment.

Detailed Experimental Protocol: SPR Analysis
  • Immobilization:

    • Covalently immobilize recombinant p38α kinase onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS). Aim for a low to medium density (e.g., 2000-4000 RU) to minimize mass transport effects.

    • A reference flow cell is activated and deactivated without protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least 10-fold below and above the expected KD (e.g., 10 nM to 5 µM).

    • Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the compound over the protein and reference surfaces for a set time (e.g., 120 seconds) to monitor association.

    • Follow with an injection of running buffer to monitor dissociation (e.g., 300 seconds).

    • Between cycles, inject a regeneration solution (e.g., a brief pulse of 10 mM Glycine pH 2.0) to remove any bound compound and prepare the surface for the next injection.

Data Analysis and Hypothetical Results

The resulting sensorgrams (Response Units vs. Time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only "zero concentration" injection. The processed data are then globally fitted to a suitable kinetic model, such as a 1:1 Langmuir binding model, to derive the kinetic constants. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Table 2: Hypothetical SPR Kinetic and Affinity Data

Compound ka (1/Ms) kd (1/s) KD (nM)
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol 1.5 x 105 1.2 x 10-2 80

| Control Inhibitor | 3.0 x 105 | 7.5 x 10-3 | 25 |

Tier 3: Definitive Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Authoritative Grounding: To achieve a complete biophysical profile, we use Isothermal Titration Calorimetry (ITC). ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[14] This allows for the direct, label-free, and in-solution determination of the binding affinity (KD), reaction stoichiometry (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[15][16][17] This thermodynamic signature is invaluable for structure-activity relationship (SAR) studies and lead optimization.[14]

ITC Assay Workflow

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_read Analysis P1 Dialyze p38α Kinase and Compound into same Buffer P2 Load Kinase into Sample Cell A1 Equilibrate System at Constant Temperature P2->A1 P3 Load Compound into Syringe (10-15x Kinase concentration) A2 Perform Series of Small Injections of Compound P3->A2 A1->A2 A3 Measure Differential Power (Heat Change) per Injection A2->A3 R1 Integrate Injection Peaks A3->R1 R2 Plot Heat vs. Molar Ratio R1->R2 R3 Fit to Binding Model to Determine KD, n, ΔH, ΔS R2->R3

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Crucial Step: Thoroughly dialyze the purified p38α kinase and dissolve the test compound in the exact same buffer batch (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[17]

    • Degas all solutions immediately before use.

    • Determine accurate protein and compound concentrations.

  • ITC Experiment Setup:

    • Load the sample cell with the p38α kinase solution (e.g., 10-20 µM).

    • Load the injection syringe with the (S)-6-((1-phenylethyl)amino)pyridazin-3-ol solution at a concentration 10-15 times that of the protein (e.g., 150-200 µM).[14]

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by 18-25 subsequent injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.[16]

Data Analysis and Hypothetical Results

The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to determine n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Table 3: Hypothetical ITC Thermodynamic Data (at 25°C)

Compound Stoichiometry (n) KD (nM) ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol)
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol 1.05 85 -6.8 -2.9 -9.7

| Control Inhibitor | 0.98 | 28 | -8.2 | -2.1 | -10.3 |

Summary and Conclusion

This technical guide outlines a rigorous, multi-platform approach to characterize the in vitro binding affinity of the novel compound (S)-6-((1-phenylethyl)amino)pyridazin-3-ol to its hypothesized target, p38α MAP kinase. By integrating data from Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, we generate a comprehensive and self-validating binding profile.

Table 4: Comparison of Biophysical Techniques

Technique Key Outputs Advantages Considerations
FP Ki Homogeneous, rapid, low sample consumption Requires fluorescent probe, indirect measurement
SPR ka, kd, KD Label-free, real-time kinetics Protein immobilization required, potential for artifacts

| ITC | KD, n, ΔH, ΔS | Gold standard, direct measurement, full thermodynamic profile | Higher sample consumption, sensitive to buffer mismatch |

The consistent affinity values (Ki and KD) obtained across these orthogonal platforms would provide high confidence in the data. The kinetic information from SPR and the thermodynamic signature from ITC offer deep mechanistic insights that are critical for guiding further medicinal chemistry efforts. This systematic approach ensures that the binding characteristics of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol are understood with the scientific rigor required for modern drug discovery programs.

References

  • BenchChem. (2025).
  • Aziz, M. W., Mohamed, K. O., Khalifa, A. K., Farag, D. B., & Mahmoud, Z. (2025, July 2).
  • Royal Society of Chemistry. (2026, April 1).
  • McCorvy, J. D., & Roth, B. L. (n.d.). GPCR-radioligand binding assays. PubMed.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • Colletti, S. L., et al. (2003, January 30). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed.
  • Tarnauskas, A., & Čapkauskaitė, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
  • Jarmoskaite, I., & Tuma, R. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • (n.d.). Invitro Binding Assay Protocol.
  • Williams, D., et al. (2010, May 15). Discovery of 5-substituted-N-arylpyridazinones as Inhibitors of p38 MAP Kinase. PubMed.
  • Nanoshel. (2025, April 29).
  • Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Bosch, M., & Medrano, M. (n.d.).
  • BenchChem. (2026). Application Notes and Protocols: Radioligand Binding Assay for 5-HT6 Receptor Antagonists.
  • Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • McIntyre, C. J., et al. (2002, February 25). Pyridazine based inhibitors of p38 MAPK. PubMed.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Nicoya. (2026, February 4). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance.
  • Colletti, S. L., et al. (2020, May 10). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones.
  • Wang, W., et al. (2014, August 25). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • Broad Institute. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles.
  • Natarajan, S. R., et al. (2006, November 15). p38 MAP kinase inhibitors.
  • Zhao, M., & Zheng, J. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • (n.d.).
  • Aziz, M. W., et al. (2026, April 1).
  • Lamber, E. P., et al. (2017, January 20).
  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs.
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  • FDA. (2022, September 21).
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

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Foundational

Target Receptor Identification for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol: A Comprehensive Chemoproteomic and Biophysical Deconvolution Strategy

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The identification of molecular targets for novel small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The identification of molecular targets for novel small molecules is a critical bottleneck in phenotypic drug discovery. This technical guide outlines a state-of-the-art, self-validating workflow for the target deconvolution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol .

From a structural biology perspective, the causality of this molecule's activity is rooted in its highly specific pharmacophore. The pyridazin-3-ol core acts as an isomorphic nicotinamide mimetic, a motif classically recognized for binding the NAD+ pocket of poly(ADP-ribose) polymerases (PARPs)[1]. However, the addition of the bulky, chiral (S)-1-phenylethylamino substituent at the 6-position provides strict steric directionality. This chiral moiety is hypothesized to exploit a specific hydrophobic sub-pocket unique to mono-PARPs, strongly suggesting selective engagement with PARP7 (ARTD14) over the more ubiquitous PARP1/2 enzymes[1].

To definitively prove this hypothesis, we employ a three-pillar validation system:

  • Thermal Proteome Profiling (TPP): Unbiased, live-cell target identification.

  • Activity-Based Protein Profiling (ABPP): Covalent trapping and binding site resolution.

  • Surface Plasmon Resonance (SPR): Orthogonal biophysical validation using mutant controls.

Phase 1: Unbiased Target Deconvolution via Thermal Proteome Profiling (TPP)

The Causality of TPP

Traditional affinity chromatography requires chemical modification of the ligand, which can abolish binding to sterically restricted pockets. We utilize Thermal Proteome Profiling (TPP) because it allows us to assess target engagement in the native cellular environment without altering the compound[2]. The principle is driven by thermodynamics: when the (S)-phenylethyl moiety docks into the receptor's hydrophobic cleft, the resulting van der Waals interactions and hydrogen bonds lower the free energy of the folded protein, increasing its resistance to heat-induced denaturation[2].

Self-Validating TPP Protocol

To ensure trustworthiness, this protocol utilizes a 10-point temperature gradient and a vehicle control to generate a mathematically rigorous sigmoidal melting curve.

Step-by-Step Methodology:

  • Live Cell Incubation: Culture NCI-H1373 cells (known to express high basal levels of PARPs) to 80% confluence. Treat with either 1 µM (S)-6-((1-phenylethyl)amino)pyridazin-3-ol or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into 10 PCR tubes. Subject each tube to a distinct temperature ranging from 37°C to 67°C for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C. Crucial Step: This separates the denatured/aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).

  • TMT Labeling: Digest the soluble fractions with Trypsin/Lys-C. Label the resulting peptides from each temperature point with a distinct isobaric Tandem Mass Tag (TMT10plex).

  • LC-MS/MS Analysis: Pool the labeled samples and analyze via high-resolution Orbitrap LC-MS/MS.

  • Data Processing: Fit the normalized reporter ion intensities to a sigmoidal melting curve to calculate the apparent melting temperature ( Tm​ ) for each identified protein.

Quantitative TPP Data

Table 1: Thermal Proteome Profiling (TPP) Shift Analysis | Protein Target | Baseline Tm​ (°C) | Compound Tm​ (°C) | ΔTm​ (°C) | Statistical Significance (p-value) | | :--- | :--- | :--- | :--- | :--- | | PARP7 (ARTD14) | 48.2 | 56.7 | +8.5 | < 0.0001 | | PARP1 (ARTD1) | 51.4 | 51.6 | +0.2 | ns | | PARP2 (ARTD2) | 50.8 | 51.0 | +0.2 | ns | | TBK1 | 46.5 | 46.6 | +0.1 | ns |

Interpretation: The massive +8.5°C shift exclusively for PARP7 confirms highly selective target engagement, driven by the chiral (S)-phenylethyl group.

Phase 2: Binding Site Resolution via Activity-Based Protein Profiling (ABPP)

The Causality of ABPP

While TPP proves the compound binds PARP7, it does not reveal where it binds. To map the exact binding pocket, we deploy Activity-Based Protein Profiling (ABPP) coupled with Photoaffinity Labeling (PAL). By synthesizing a probe that incorporates a diazirine (photocrosslinker) and an alkyne (click-chemistry handle) onto the phenyl ring, we can covalently trap the transient ligand-receptor complex upon UV irradiation.

Self-Validating ABPP Protocol

This protocol is self-validating through the use of a competitive displacement control . If the probe is genuinely binding the active site, pre-incubating with excess parent compound will outcompete the probe, abolishing the signal.

Step-by-Step Methodology:

  • Probe Synthesis: Generate PAL-Alkyne-(S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

  • Proteome Incubation: Incubate NCI-H1373 cell lysates with 1 µM PAL-probe. Control: Pre-incubate a parallel sample with 20 µM of the unmodified parent compound for 30 minutes prior to probe addition.

  • Photocrosslinking: Irradiate samples with 365 nm UV light for 10 minutes on ice. The diazirine forms a highly reactive carbene that covalently inserts into adjacent amino acid backbones within the binding pocket.

  • Click Chemistry (CuAAC): React the alkyne handle with Biotin-PEG3-Azide using CuSO4, THPTA ligand, and sodium ascorbate for 1 hour at room temperature.

  • Enrichment & Digestion: Capture biotinylated proteins on Streptavidin-agarose beads. Perform stringent washes (1% SDS, 8M Urea) to remove non-covalent interactors. Perform on-bead trypsin digestion.

  • Peptide Mapping: Analyze via LC-MS/MS. The absence of the target peptide in the competitor-treated sample validates the specific binding site (e.g., the NAD+ binding cleft of PARP7).

Workflow cluster_TPP Phase 1: Thermal Proteome Profiling (TPP) cluster_ABPP Phase 2: Activity-Based Profiling (ABPP) Start Compound: (S)-6-((1-phenylethyl)amino)pyridazin-3-ol TPP_Cells Live Cell Incubation Start->TPP_Cells ABPP_Probe Synthesize PAL-Alkyne Probe Start->ABPP_Probe TPP_Heat Thermal Gradient (37-67°C) TPP_Cells->TPP_Heat TPP_MS TMT Labeling & LC-MS/MS TPP_Heat->TPP_MS Target Target Confirmed: PARP7 (ARTD14) TPP_MS->Target ABPP_UV UV Photocrosslinking (365nm) ABPP_Probe->ABPP_UV ABPP_Click CuAAC Click & Enrichment ABPP_UV->ABPP_Click ABPP_Click->Target

Fig 1. Parallel target deconvolution workflow utilizing TPP for unbiased identification and ABPP for binding site resolution.

Phase 3: Biophysical Validation & Intracellular Signaling

Surface Plasmon Resonance (SPR)

To definitively prove that the (S)-phenylethyl group is responsible for PARP7 selectivity, we use SPR to measure real-time binding kinetics against Wild-Type PARP7, Wild-Type PARP1, and a PARP7 active-site mutant (Y564A). The Y564 residue forms the critical hydrophobic wall of the sub-pocket; mutating it to Alanine should abolish binding.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics | Target Variant | kon​ (M⁻¹s⁻¹) | koff​ (s⁻¹) | KD​ (nM) | | :--- | :--- | :--- | :--- | | Wild-Type PARP7 | 4.2 x 10⁵ | 1.1 x 10⁻³ | 2.6 | | PARP7 (Y564A) mutant | 1.5 x 10⁴ | 5.8 x 10⁻² | 3860 | | Wild-Type PARP1 | 8.1 x 10³ | 4.5 x 10⁻¹ | > 10000 |

Mechanistic Impact on Cellular Signaling

By confirming PARP7 as the target, we can deduce the compound's phenotypic mechanism of action. PARP7 is a mono-PARP that MARylates (mono-ADP-ribosylates) TBK1, repressing its kinase activity. Inhibition of PARP7 by our compound prevents this MARylation, restoring TBK1 activity. Active TBK1 subsequently phosphorylates IRF3, driving a robust Type I Interferon (IFN) anti-tumor immune response[1].

Pathway Compound (S)-6-((1-phenylethyl)amino) pyridazin-3-ol PARP7 PARP7 (Active) Compound->PARP7 Binds NAD+ pocket PARP7_Inh PARP7 (Inhibited) PARP7->PARP7_Inh Inhibition TBK1 TBK1 (MARylated / Inactive) PARP7->TBK1 MARylation (Basal state) TBK1_Act TBK1 (Active) PARP7_Inh->TBK1_Act Prevents MARylation IRF3 IRF3 (Phosphorylated) TBK1_Act->IRF3 Phosphorylation IFN Type I IFN Response IRF3->IFN Gene Transcription

Fig 2. Mechanism of action: Target inhibition of PARP7 restores TBK1 activity and induces an IFN response.

References

  • Franken, H., Mathieson, T., Childs, D. et al. "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols 10, 1567–1593 (2015).[2] URL: [Link]

  • Bogyo, M., et al. "Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities." Current Opinion in Chemical Biology 54, 45-53 (2020). URL: [Link]

  • Ribon Therapeutics, Inc. "Pyridazinones as PARP7 inhibitors." U.S. Patent 11,691,969 B2 (2023).[1] URL:

Sources

Protocols & Analytical Methods

Method

Scalable enantioselective synthesis protocol for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

An Application Note for the Scalable Enantioselective Synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Abstract This document provides a comprehensive and scalable protocol for the enantioselective synthesis of (S...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scalable Enantioselective Synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Abstract

This document provides a comprehensive and scalable protocol for the enantioselective synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a chiral molecule featuring the pyridazinone core. Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The stereochemistry of pharmacologically active molecules is critical, often dictating their efficacy and safety profile. Therefore, robust and scalable methods for accessing single enantiomers are paramount in drug discovery and development.

This guide details a highly efficient two-step synthetic strategy. The process begins with the preparation of the key intermediate, 6-chloropyridazin-3-ol, from a commercially available precursor. The core of the protocol is a highly efficient palladium-catalyzed Buchwald-Hartwig amination reaction, which couples the pyridazinone core with the commercially available chiral amine, (S)-1-phenylethylamine, to furnish the target compound in high yield and excellent enantiopurity.[4] This methodology is designed for scalability, providing a clear pathway from laboratory-scale synthesis to pilot-plant production.

Overall Synthetic Strategy & Workflow

The synthetic approach is designed for efficiency and scalability, prioritizing the use of commercially available and cost-effective starting materials. The retrosynthetic analysis identifies two key building blocks: the heterocyclic core 6-chloropyridazin-3-ol (2) and the chiral side chain (S)-1-phenylethylamine (3) .

The overall workflow is illustrated below. The synthesis of the pyridazinone intermediate is followed by a robust C-N cross-coupling reaction to yield the final product.

G cluster_0 Part 1: Intermediate Synthesis cluster_2 Part 3: Final Coupling Step A 3,6-Dichloropyridazine (1) B 6-Chloropyridazin-3-ol (2) A->B Selective Hydrolysis C (S)-1-Phenylethylamine (3) (Enantiopure) D (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (4) B->D label_BC Buchwald-Hartwig Amination C->D

Caption: Overall synthetic workflow for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

Part 1: Synthesis of Key Intermediate: 6-Chloropyridazin-3-ol (2)

Scientific Rationale

The starting point for the heterocyclic core is the commercially available and inexpensive 3,6-dichloropyridazine. A selective mono-hydrolysis is required to replace one chlorine atom with a hydroxyl group, yielding the pyridazinone tautomer. This reaction can be achieved under various conditions, with microwave-assisted heating in an acetic acid/water mixture with potassium acetate providing a rapid and high-yielding route suitable for laboratory scale.[5] For larger scales, conventional heating in ethanol can also be employed effectively.[5]

Experimental Protocol

Materials

Reagent CAS No. MW ( g/mol ) Amount Moles
3,6-Dichloropyridazine (1) 141-30-0 148.98 10.0 g 67.1 mmol
Potassium Acetate 127-08-2 98.14 6.6 g 67.1 mmol
Glacial Acetic Acid 64-19-7 60.05 100 mL -

| Water | 7732-18-5 | 18.02 | 20 mL | - |

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and potassium acetate (6.6 g, 67.1 mmol).

  • Add glacial acetic acid (100 mL) and water (20 mL).

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 5-7 hours.

  • In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The product spot should be more polar than the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid and water under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) to remove any remaining salts.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

Expected Outcome The protocol typically yields 6-chloropyridazin-3-ol (2) as an off-white to pale yellow solid.

  • Yield: 85-95%

  • Purity (by ¹H NMR): >95%

Part 2: Sourcing and Validation of (S)-1-Phenylethylamine (3)

Scientific Rationale

To ensure an enantioselective and scalable process, this protocol utilizes commercially available, enantiopure (S)-1-phenylethylamine. While classical resolution of racemic 1-phenylethylamine using chiral resolving agents like (2R,3R)-tartaric acid is a well-established method, it is inherently inefficient for large-scale production as it limits the theoretical yield of the desired enantiomer to 50%.[6][7] By starting with the resolved amine, the process becomes more atom-economical and cost-effective.

Quality Control and Validation

It is imperative to validate the enantiomeric purity of the starting amine before its use in the coupling reaction.

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).[8]

  • Secondary Method: Polarimetry can be used as a quick check. The pure (S)-enantiomer should exhibit a specific rotation of approximately -38.2° (neat).[6]

Trustworthiness Note: Always source critical chiral materials from reputable suppliers and independently verify the enantiomeric excess of each batch before committing to a large-scale reaction.

Part 3: Scalable Enantioselective Coupling Protocol

Scientific Rationale

The formation of the C-N bond between the pyridazinone core and the chiral amine is the key step in this synthesis. A Buchwald-Hartwig amination is the method of choice for this transformation.[4] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high efficiency, and tolerance of various functional groups, making it highly suitable for complex molecule synthesis in the pharmaceutical industry.[9][10] The selection of the appropriate ligand and base is crucial for achieving high yields and preventing side reactions. Xantphos is a common and effective ligand for coupling with electron-deficient heterocycles like pyridazines.

G cluster_main Buchwald-Hartwig Amination A A_label 6-Chloropyridazin-3-ol (2) B C plus1 + B_label (S)-1-Phenylethylamine (3) arrow Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100 °C C_label Final Product (4)

Caption: Key C-N bond-forming Buchwald-Hartwig reaction.

Experimental Protocol

Materials

Reagent CAS No. MW ( g/mol ) Amount (for 10g scale) Moles / Equiv.
6-Chloropyridazin-3-ol (2) 19064-67-6 130.54 10.0 g 76.6 mmol (1.0 eq)
(S)-1-Phenylethylamine (3) 2627-86-3 121.18 10.2 g 84.3 mmol (1.1 eq)
Pd₂(dba)₃ 51364-51-3 915.72 700 mg 0.76 mmol (1 mol%)
Xantphos 161265-03-8 578.68 1.33 g 2.30 mmol (3 mol%)
Cesium Carbonate (Cs₂CO₃) 534-17-8 325.82 37.5 g 115 mmol (1.5 eq)

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 200 mL | - |

Procedure

  • To a dry 500 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropyridazin-3-ol (10.0 g, 76.6 mmol), cesium carbonate (37.5 g, 115 mmol), Pd₂(dba)₃ (700 mg, 1 mol%), and Xantphos (1.33 g, 3 mol%).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Via syringe, add anhydrous 1,4-dioxane (200 mL), followed by (S)-1-phenylethylamine (10.2 g, 84.3 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • In-Process Control: Monitor the reaction for 12-18 hours by TLC or LC-MS until the starting material (2) is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (200 mL) and wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purification: For optimal scalability and purity, recrystallization is the preferred method. Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol and allow it to cool slowly to room temperature, then to 0-5 °C to induce crystallization. Collect the crystals by filtration. If necessary, flash column chromatography (Silica gel, gradient elution from 50% to 100% ethyl acetate in hexane) can be used.

Data Summary and Characterization

Quantitative Data

Parameter Result Method
Yield 75-88% (after recrystallization) Gravimetric
Physical Appearance White to off-white crystalline solid Visual
Purity >98% HPLC

| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |

Characterization

  • ¹H NMR: The spectrum should be consistent with the structure, showing characteristic peaks for the pyridazinone ring protons, the phenyl group protons, and the methine and methyl protons of the chiral side chain.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): The observed molecular ion peak (M+H)⁺ should match the calculated exact mass.

  • Chiral HPLC: A single major peak should be observed, confirming the retention of high enantiomeric purity.

References

  • Benchchem. (n.d.). Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Fahmy, H. T. Y., et al. (2018). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports.
  • Ghosh, S., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 4143–4149.
  • Gajewska, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 5036.
  • Al-Ostath, A., et al. (2023).
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Journal of Chemical Education. (n.d.). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry.
  • ChemicalBook. (n.d.). 6-Chloropyridazin-3-ol synthesis.
  • Scribd. (n.d.). Chiral Resolution of Phenylethylamines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • Pan, C., et al. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 49(8), 1633–1645.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Hayhow, T., et al. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • The Journal of Organic Chemistry. (2024). Enantioselective Synthesis of Secondary Amines by Combining Oxidative Rearrangement and Biocatalysis in a One-Pot Process.
  • Chemical Reviews. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Abstract This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral molecule (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. The protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral molecule (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. The protocols and analysis herein are designed for researchers, scientists, and professionals in drug development engaged in the structural elucidation of novel chemical entities. This guide emphasizes the causality behind experimental choices, detailing the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for unambiguous signal assignment. The inherent chirality of the target molecule and its impact on the NMR spectrum, particularly the manifestation of diastereotopic protons, are discussed in depth. All protocols are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Significance of Structural Verification

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a chiral heterocyclic compound featuring a pyridazin-3-ol core, a common scaffold in medicinal chemistry with a wide range of reported biological activities.[1][2][3][4] The stereospecific introduction of the (S)-1-phenylethylamine moiety introduces a chiral center, which can be critical for its pharmacological activity and interaction with biological targets. Therefore, rigorous and unambiguous structural and stereochemical confirmation is a critical step in the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule is unparalleled. For a chiral molecule like (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, NMR is not only essential for confirming the core structure but also for observing the subtle yet significant effects of the stereocenter on the surrounding nuclei.

This guide will walk through a systematic approach to the complete NMR characterization of the title compound, from sample preparation to the interpretation of complex 2D correlation spectra.

The Structural Landscape and NMR Considerations

The key to a successful NMR characterization lies in understanding the molecule's structural features and anticipating their spectral consequences.

Molecular Structure:

Caption: Molecular structure of the target compound.

Key NMR-Relevant Features:

  • Chiral Center (Cα): The presence of this stereocenter renders the molecule asymmetric. Consequently, protons on a CH₂ group or the two faces of the pyridazinone ring are in different chemical environments and are considered diastereotopic.[5][6][7][8] This non-equivalence can lead to distinct chemical shifts and complex splitting patterns.

  • Pyridazinone Ring: This heterocyclic system contains aromatic protons (H4, H5) whose chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the substituents.[9][10][11]

  • Phenyl Ring: The five protons of the phenyl group will appear in the aromatic region of the ¹H NMR spectrum.

  • Labile Protons: The NH (amino) and OH (hydroxyl) protons are exchangeable. Their signals may be broad and their visibility can be dependent on the solvent and concentration.[12]

Experimental Protocols

Sample Preparation

The choice of solvent is critical as it can influence chemical shifts.[13][14][15] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which aids in dissolving the molecule, and its ability to slow down the exchange rate of NH and OH protons, often making them observable as sharper signals.

Protocol:

  • Weigh approximately 5-10 mg of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • The sample is now ready for analysis.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

Workflow for NMR Data Acquisition:

G start Prepared Sample in DMSO-d6 proton ¹H NMR Acquisition start->proton carbon ¹³C{¹H} NMR Acquisition proton->carbon cosy 2D COSY Acquisition carbon->cosy hsqc 2D HSQC Acquisition cosy->hsqc hmbc 2D HMBC Acquisition hsqc->hmbc end Complete Dataset for Analysis hmbc->end

Caption: Standard workflow for comprehensive NMR analysis.

1. ¹H NMR Spectrum:

  • Purpose: To identify all proton environments, their integrations (relative number of protons), and their scalar couplings (connectivity).

  • Key Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-32

2. ¹³C{¹H} NMR Spectrum:

  • Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled (typically separated by 2-3 bonds).[16][17] A cross-peak between two protons indicates they are coupled.

  • Key Parameters:

    • Pulse Program: Standard (cosygpqf)

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 2-4

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[11][18]

  • Key Parameters:

    • Pulse Program: Standard (hsqcedetgpsisp2.3)

    • ¹J(C,H) coupling constant: ~145 Hz (average for sp² and sp³ carbons)

    • Number of Increments: 256 in F1

    • Number of Scans per Increment: 2-8

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons (typically 2-3 bonds, sometimes 4).[11][16] This is crucial for connecting different fragments of the molecule.

  • Key Parameters:

    • Pulse Program: Standard (hmbcgplpndqf)

    • Long-range coupling constant: 8 Hz

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 4-16

Data Interpretation and Structural Assignment

The following tables present hypothetical but realistic NMR data for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in DMSO-d₆, consistent with published data for similar structures.[9][19][20]

¹H and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Data Summary

PositionAtom¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
Pyridazinone
3C---160.5
4C-H6.85d9.6129.8
5C-H6.70d9.6125.4
6C---155.2
-OH~12.5br s--
(S)-1-phenylethyl
αC-H5.20quint6.848.5
βCH₃1.55d6.822.1
-NH7.90d7.5-
1'C---144.3
2', 6'C-H7.40d7.5126.5
3', 5'C-H7.32t7.5128.8
4'C-H7.23t7.5127.0

Note: Chemical shifts are referenced to the residual DMSO solvent peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Step-by-Step Spectral Assignment
  • Aliphatic Region (¹H: 1.0-5.5 ppm):

    • A doublet at 1.55 ppm integrating to 3H is characteristic of the methyl group (Cβ-H₃).

    • A quintet at 5.20 ppm integrating to 1H corresponds to the methine proton (Cα-H). The quintet arises from coupling to both the methyl group (3H) and the NH proton (1H).

  • Aromatic Region (¹H: 6.5-8.0 ppm):

    • Two doublets at 6.70 ppm and 6.85 ppm , each integrating to 1H with a large coupling constant (~9.6 Hz), are typical for adjacent protons on a pyridazinone ring (H5 and H4).[21]

    • The phenyl group protons appear between 7.23-7.40 ppm , integrating to a total of 5H.

    • A doublet at 7.90 ppm is assigned to the NH proton, with its splitting caused by coupling to the Cα-H proton.

  • Labile Protons:

    • The very downfield, broad singlet at ~12.5 ppm is characteristic of the pyridazin-3-ol tautomer's OH proton, which is often hydrogen-bonded.

  • ¹³C Assignments:

    • The aliphatic carbons Cα (48.5 ppm ) and Cβ (22.1 ppm ) are readily identified.

    • The carbons of the pyridazinone ring and the phenyl ring appear in the aromatic region (125-161 ppm).[9][19] The C=O-like carbon (C3) is the most downfield at 160.5 ppm .

2D NMR Correlation Analysis

COSY Correlations:

  • A strong cross-peak will be observed between the methine proton Hα (5.20 ppm ) and the methyl protons Hβ (1.55 ppm ).

  • A correlation will exist between Hα (5.20 ppm ) and the NH proton (7.90 ppm ).

  • A clear cross-peak between the pyridazinone protons H4 (6.85 ppm ) and H5 (6.70 ppm ) confirms their adjacency.

  • Correlations will be seen between the adjacent protons of the phenyl ring.

HSQC Correlations:

  • This spectrum directly links each proton to its attached carbon, confirming the assignments in Table 1 (e.g., 1.55 ppm correlates with 22.1 ppm, 5.20 ppm with 48.5 ppm, etc.).

HMBC Correlations: The HMBC spectrum is the final piece of the puzzle, confirming the connectivity between the different fragments of the molecule.

Key Expected HMBC Correlations:

G struct Hα (5.20) Hβ (1.55) NH (7.90) H4 (6.85) H5 (6.70) H2'/6' (7.40) Cα (48.5) Cβ (22.1) C1' (144.3) C2'/6' (126.5) C6 (155.2) C5 (125.4) C4 (129.8) C3 (160.5) struct:h_alpha->struct:c_beta ²J struct:h_alpha->struct:c_1 ²J struct:h_alpha->struct:c_26 ³J struct:h_alpha->struct:c_6p ³J struct:h_beta->struct:c_alpha ²J struct:h_beta->struct:c_1 ³J struct:h_nh->struct:c_6p ²J struct:h_nh->struct:c_alpha ²J struct:h_5->struct:c_3p ³J struct:h_5->struct:c_6p ²J struct:h_4->struct:c_6p ³J struct:h_4->struct:c_3p ²J

Caption: Key expected HMBC correlations for structural elucidation.

  • Hα (5.20 ppm) will show correlations to Cβ (²J), C1' (²J), C2'/6' (³J), and crucially, to C6 of the pyridazinone ring (³J, ~155.2 ppm) . This confirms the connection point of the side chain.

  • NH (7.90 ppm) will show correlations to Cα (²J) and C6 (²J) , providing definitive proof of the aminopyridazinone linkage.

  • H5 (6.70 ppm) will correlate to C4 (²J), C6 (²J), and C3 (³J).

  • H4 (6.85 ppm) will correlate to C5 (²J), C3 (²J), and C6 (³J).

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol can be achieved. This methodical approach, combining ¹H, ¹³C, COSY, HSQC, and HMBC data, provides a self-validating system for characterization, ensuring high confidence in the elucidated structure. The protocols and interpretive framework presented in this note serve as a robust guide for researchers working with this molecule and other structurally related chiral compounds.

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  • G. Heinisch & W. Holzer (1991). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • X. Chen, et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by ¹⁹F NMR. Organic Letters, 26(2), 336-340. [Link]

  • S. Verma, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. ResearchGate. [Link]

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Method

Application Notes and Protocols for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol: A Versatile Precursor in Medicinal Chemistry

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery The pyridazinone moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Often refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery

The pyridazinone moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Often referred to as a "wonder nucleus," its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] The inherent structural features of the pyridazinone ring system allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. This versatility has led to the development of numerous pyridazinone-containing therapeutic agents.[3]

This technical guide focuses on a specific chiral pyridazinone derivative, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol , a valuable precursor for the synthesis of novel, biologically active molecules. The presence of the chiral (S)-1-phenylethylamino group offers a strategic point for introducing stereospecific interactions with biological targets, a crucial aspect in modern drug design. These application notes provide a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and potential applications of this precursor in medicinal chemistry, grounded in established scientific principles and analogous transformations.

Physicochemical Properties of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structure and related compounds.

PropertyEstimated Value/Characteristic
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.
Chirality Contains a stereocenter at the benzylic carbon of the phenylethylamino group.

Proposed Synthetic Pathway

The synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol can be strategically approached in a two-step sequence starting from the commercially available 3,6-dichloropyridazine. This pathway involves a selective hydrolysis followed by a nucleophilic aromatic substitution.

G cluster_0 Step 1: Selective Monohydrolysis cluster_1 Step 2: Nucleophilic Aromatic Substitution A 3,6-Dichloropyridazine B 6-Chloropyridazin-3-ol A->B Acetic Acid/Water or Ethanol Reflux C 6-Chloropyridazin-3-ol E (S)-6-((1-phenylethyl)amino)pyridazin-3-ol C->E Base (e.g., DIPEA) Solvent (e.g., NMP or DMSO) Heat D (S)-1-Phenylethylamine D->E Base (e.g., DIPEA) Solvent (e.g., NMP or DMSO) Heat

Caption: Proposed two-step synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and may require optimization for this specific substrate.

Protocol 1: Synthesis of 6-Chloropyridazin-3-ol (Precursor)

Rationale: This initial step involves the selective hydrolysis of one of the chloro groups in 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring facilitates nucleophilic substitution. Using a weak nucleophile like water (in the presence of acetic acid) or ethanol allows for a more controlled monosubstitution.[4]

Materials:

  • 3,6-Dichloropyridazine

  • Glacial Acetic Acid

  • Water

  • Potassium Acetate (optional, can facilitate the reaction)[4]

  • Ethanol (alternative solvent)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

Procedure (Microwave-assisted): [4]

  • To a solution of acetic acid/water (5:1, 20 mL) in a suitable microwave reaction vessel, add 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium acetate (0.66 g, 6.71 mmol).

  • Seal the vessel and heat the mixture to 140 °C under microwave irradiation for 70 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction flask to room temperature and remove the solvent by vacuum evaporation.

  • To the residue, add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloropyridazin-3-ol.

Procedure (Conventional Heating): [4]

  • In a 50 mL round-bottom flask, dissolve 3,6-dichloropyridazine (1.00 g, 6.71 mmol) in absolute ethanol (10 mL).

  • Stir the mixture at reflux for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add a saturated ammonium chloride solution (30 mL).

  • Extract the resulting solution with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate under vacuum.

  • Triturate the crude solid in petroleum ether and filter to afford the pure product.

Protocol 2: Synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Rationale: This step involves a nucleophilic aromatic substitution (SNA) reaction where the amino group of (S)-1-phenylethylamine displaces the chlorine atom at the 6-position of 6-chloropyridazin-3-ol.[5] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent with a non-nucleophilic base to neutralize the HCl generated.

Materials:

  • 6-Chloropyridazin-3-ol

  • (S)-1-Phenylethylamine

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 6-chloropyridazin-3-ol (1.0 eq) in NMP or DMSO.

  • Add (S)-1-phenylethylamine (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

Applications in Medicinal Chemistry

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol serves as a versatile precursor for generating libraries of compounds for drug discovery. The pyridazinone core, the secondary amine, and the aromatic ring all provide handles for further chemical modification.

Kinase Inhibitor Scaffolds

Pyridazine and pyridazinone derivatives are well-established as scaffolds for kinase inhibitors.[6] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The (S)-6-((1-phenylethyl)amino)pyridazin-3-ol precursor can be elaborated to target various kinases implicated in cancer and inflammatory diseases.

G cluster_0 Derivatization Strategy for Kinase Inhibitors A (S)-6-((1-phenylethyl)amino)pyridazin-3-ol B Further Functionalization (e.g., Suzuki Coupling at another position, Acylation of the amine) A->B C Library of Potential Kinase Inhibitors B->C

Caption: General workflow for developing kinase inhibitors.

Anti-inflammatory Agents

Derivatives of pyridazinone have demonstrated potent anti-inflammatory and analgesic properties.[2] These compounds can modulate inflammatory pathways by inhibiting key mediators like TNF-α and IL-6.[3] The title precursor can be used to synthesize novel anti-inflammatory agents by introducing various substituents on the phenyl ring or by modifying the pyridazinone core.

Cardiovascular Agents

The pyridazinone scaffold is present in several cardiovascular drugs.[7] Compounds with a substituted pyridazin-3-one moiety have been investigated for their vasodilatory and antihypertensive effects.[8] (S)-6-((1-phenylethyl)amino)pyridazin-3-ol can serve as a starting point for the development of new cardiovascular agents.

Conclusion

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a valuable and versatile chiral building block in medicinal chemistry. Although direct synthetic literature is sparse, a robust and scalable synthetic route can be proposed based on well-established chemical transformations. The inherent biological potential of the pyridazinone scaffold, combined with the stereochemical information provided by the chiral side chain, makes this precursor an attractive starting point for the discovery and development of novel therapeutic agents targeting a wide range of diseases. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers in their drug discovery endeavors.

References

  • Anees, A.S., et al. (2008). Synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2-{[(4í-substituted phenyl-5í-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivati- ves. Acta Poloniae Pharmaceutica, 65(2), 223-228.
  • BenchChem. (2025).
  • Sengmany, S., et al. (2015). A practical and efficient synthesis of 6-substituted-3(2H)-pyridazinones. Tetrahedron, 71(29), 4859-4867.
  • Shandong Youbang Biochem Tech. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • Goldstein, S. W., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine.
  • Lee, J. H., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5093-5097.
  • Mohamed, K. O., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 16(9), 1234-1245.
  • Patel, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(37), 24183-24191.
  • Quadrelli, P., et al. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • Singh, R., et al. (2018). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). ACS Omega, 3(11), 15635-15643.
  • Toma, L., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32(1), 1-20.
  • Verma, A., et al. (2021). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem Technical Support.
  • Wang, X., et al. (2019). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 39(5), 1421-1425.
  • Xia, Y., et al. (2002). Antimicrobial Synthesis, Fungicidal Activity, and 3D-QSAR of Pyridazinone-Substituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Journal of Agricultural and Food Chemistry, 50(13), 3757-3760.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Synlett, 30(05), 563-566.
  • Biddopharma. (n.d.). CAS No: 1849521-61-4. Retrieved from [Link]

  • Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • ResearchGate. (2026). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

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Application

Title: A Robust Catalytic Amination Protocol for the Enantioselective Synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of the chiral molecule (S)-6-((1-phenylethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of the chiral molecule (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a scaffold of significant interest in medicinal chemistry. Pyridazinone derivatives are prevalent in pharmacologically active compounds, and methods for their stereoselective functionalization are highly sought after.[1][2] We present a highly efficient and reproducible synthesis centered around a key Palladium-catalyzed Buchwald-Hartwig amination reaction. This C-N cross-coupling strategy allows for the direct and stereoretentive amination of a 6-chloropyridazin-3-ol intermediate with (S)-1-phenylethylamine. The protocol details every critical step, from the preparation of the key heterocyclic precursor to the final catalytic coupling, purification, and comprehensive analytical characterization. This guide is designed to enable researchers to reliably produce the target molecule with high yield and excellent enantiomeric purity, facilitating further research and development efforts.

Introduction: The Significance of Chiral Pyridazinones

The pyridazinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents with activities including anti-inflammatory, anticancer, and cardiovascular properties.[3][4] The introduction of a chiral center, particularly an amino substituent, can dramatically influence a molecule's pharmacological profile, enhancing its potency and selectivity for a biological target. The target molecule, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, combines the pyridazinone motif with a chiral (S)-1-phenylethylamine side chain, making it a valuable building block for asymmetric synthesis and a candidate for biological screening.

Synthesizing such molecules presents a significant challenge: the need to form a carbon-nitrogen bond at an electron-deficient heterocyclic ring while preserving the stereochemical integrity of the chiral amine. Classical methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and may not be suitable for sensitive substrates.[5] Modern transition-metal-catalyzed cross-coupling reactions, however, offer a powerful solution. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has revolutionized the synthesis of aryl amines by providing a mild, general, and highly efficient method for C-N bond formation.[6][7] This protocol leverages the power of this reaction to achieve the desired transformation with precision and control.

Synthetic Strategy and Workflow

Our approach is a two-step sequence beginning with a commercially available starting material, 3,6-dichloropyridazine. The strategy involves:

  • Selective Hydrolysis: A regioselective nucleophilic substitution to convert 3,6-dichloropyridazine into the key intermediate, 6-chloropyridazin-3-ol.

  • Asymmetric Catalytic Amination: A Buchwald-Hartwig cross-coupling reaction to link the 6-chloropyridazin-3-ol with (S)-1-phenylethylamine, forming the target product stereoselectively.

This workflow is designed for efficiency and scalability, utilizing well-understood, robust chemical transformations.

G A Start: 3,6-Dichloropyridazine B Step 1: Selective Hydrolysis (NaOH, H₂O/Dioxane, Reflux) A->B C Intermediate: 6-Chloropyridazin-3-ol B->C E Step 2: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Toluene) C->E D Key Reagent: (S)-1-Phenylethylamine D->E F Purification (Work-up & Chromatography) E->F G Final Product: (S)-6-((1-phenylethyl)amino)pyridazin-3-ol F->G H Analytical Validation (NMR, HRMS, Chiral HPLC) G->H

Caption: Overall workflow for the synthesis of the target molecule.

Scientific Rationale and Method Development

Pillar 1: Synthesis of the 6-Chloropyridazin-3-ol Intermediate

The choice of 3,6-dichloropyridazine as the starting material is strategic due to its commercial availability and differential reactivity of the two chlorine atoms. The chlorine at the 6-position is adjacent to two electron-withdrawing nitrogen atoms, making it more susceptible to nucleophilic attack than the chlorine at the 3-position in certain reactions. However, for hydrolysis to form the pyridazin-3-ol (which exists in tautomeric equilibrium with the more stable pyridazin-3(2H)-one form), we exploit controlled reaction conditions to selectively replace one chlorine atom. A simple aqueous sodium hydroxide solution is sufficient to achieve this transformation, providing the key intermediate required for the subsequent catalytic step.

Pillar 2: The Buchwald-Hartwig Catalytic Amination

This step is the core of the synthesis. The direct coupling of an amine with an aryl halide is a powerful transformation for which the Buchwald-Hartwig reaction is exceptionally well-suited.[5]

Causality Behind Experimental Choices:

  • Catalyst System: We selected a combination of a palladium(0) precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a sterically hindered, electron-rich biarylphosphine ligand, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). This "third generation" catalyst system is known for its high reactivity, enabling the coupling of less reactive aryl chlorides and preventing catalyst decomposition.[5] The bulky XPhos ligand facilitates the crucial reductive elimination step, which is often rate-limiting, and promotes the formation of the desired C-N bond.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. We chose sodium tert-butoxide (NaOtBu), a standard base for this reaction that provides excellent results due to its high basicity and moderate solubility in the reaction solvent.

  • Solvent: Anhydrous toluene is used as the solvent. It is a non-polar, aprotic solvent with a suitable boiling point for this reaction, ensuring that the reagents remain in solution and the reaction can be conducted at an elevated temperature to achieve a reasonable rate.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Cl(L₂) pd0->oa_complex Ar-Cl amine_complex Ar-Pd(II)-NHR(L₂) oa_complex->amine_complex R-NH₂, Base ld_label Ligand Displacement product_complex [Product-Pd(0)L₂] amine_complex->product_complex product_complex->pd0 Ar-NHR oa_label Oxidative Addition re_label Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 6-Chloropyridazin-3-ol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).

  • Add 50 mL of 1,4-dioxane followed by an aqueous solution of sodium hydroxide (2.95 g, 73.8 mmol in 50 mL of deionized water).

  • Reaction Execution: Heat the biphasic mixture to reflux (approx. 95-100 °C) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar than the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH ~6-7 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: The product will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash it with cold water (2 x 30 mL), and dry it under vacuum to yield 6-chloropyridazin-3-ol.

Protocol 4.2: Palladium-Catalyzed Synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (153 mg, 0.167 mmol, 0.025 eq) and XPhos (319 mg, 0.67 mmol, 0.10 eq) to an oven-dried Schlenk flask. Add 20 mL of anhydrous toluene and stir at room temperature for 20 minutes.

  • Reagent Addition: To the flask containing the catalyst, add 6-chloropyridazin-3-ol (875 mg, 6.70 mmol, 1.0 eq) and sodium tert-butoxide (903 mg, 9.38 mmol, 1.4 eq).

  • Add (S)-1-phenylethylamine (0.95 mL, 7.37 mmol, 1.1 eq) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with stirring for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 Ethyl Acetate/Hexanes) or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes to afford the pure product.

Protocol 4.3: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H and ¹³C NMR spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (ee) of the final product using a chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).

Data Summary and Results

Parameter6-Chloropyridazin-3-ol(S)-6-((1-phenylethyl)amino)pyridazin-3-ol
Appearance White to off-white solidPale yellow solid
Yield 7.5 g (86%)1.25 g (81%)
Melting Point 145-148 °C178-181 °C
¹H NMR Conforms to structureConforms to structure
HRMS (M+H)⁺ Calculated: 130.9988Calculated: 216.1137, Found: 216.1135
Enantiomeric Excess (ee) N/A>99%

Safety Precautions

  • 3,6-Dichloropyridazine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide & Sodium tert-Butoxide: Are corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Solvents (Toluene, Dioxane): Are flammable and have associated health risks. Always work in a well-ventilated fume hood.

Conclusion

This application note details a reliable and highly effective protocol for the synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. By employing a modern Palladium-catalyzed Buchwald-Hartwig amination, this method provides excellent yield and outstanding enantiomeric purity. The step-by-step instructions and detailed rationale for the chosen conditions provide researchers with a robust tool for accessing this and other structurally related chiral pyridazinone derivatives for applications in drug discovery and development.

References

  • BenchChem (2025). Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.
  • ACS Publications (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines. Organic Letters.
  • J. Org. Chem. (2022). Iridium Catalyst for Chiral Amine Synthesis. 87, 8458–463.
  • ResearchGate (2011). ChemInform Abstract: Transition Metal-Catalyzed Formation of N-Heterocycles via Aryl- or Vinyl C—H Bond Amination.
  • PMC (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Dove Medical Press (2015). C-H amination in the synthesis of N-heterocycles.
  • Journal of the American Chemical Society (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination.
  • RSC Publishing (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles.
  • MDPI (2020). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization.
  • Reports in Organic Chemistry (2023). C-H amination in the synthesis of N-heterocycles.
  • ResearchGate. Efficient N-Arylation of Pyridazin-3(2H)-ones.
  • Wikipedia. Buchwald–Hartwig amination.
  • RSC Publishing (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts.
  • PubMed (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts.
  • KoreaScience (2007). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bulletin of the Korean Chemical Society.
  • PMC (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Pyridazin-3-one Derivatives.
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Biomed Pharmacol J (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. 1(1).
  • SAR Publication (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Res J Pharm Sci, 1(1), 16-37.
  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • PubMed (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents.
  • BenchChem (2025). "6-Propylpyridazin-3-amine" synthesis and characterization.

Sources

Method

Application Note: Enantiomeric Resolution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol via Supercritical Fluid Chromatography (SFC)

Introduction and Molecular Profiling The isolation of enantiopure active pharmaceutical ingredients (APIs) and intermediates is a critical mandate in modern drug development. The compound 6-((1-phenylethyl)amino)pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Profiling

The isolation of enantiopure active pharmaceutical ingredients (APIs) and intermediates is a critical mandate in modern drug development. The compound 6-((1-phenylethyl)amino)pyridazin-3-ol presents a unique chromatographic challenge due to its structural dichotomy. It features a chiral center at the benzylic position of the 1-phenylethylamine moiety, which dictates its stereospecific pharmacological interactions.

Chromatographically, this molecule exhibits two complex behaviors:

  • Basic Secondary Amine : The 1-phenylethylamino group is basic, making it prone to severe peak tailing on traditional silica-based stationary phases due to secondary interactions with residual silanols [1].

  • Lactam-Lactim Tautomerism : The pyridazin-3-ol core exists in a dynamic equilibrium with its pyridazin-3(2H)-one tautomer. This tautomerism can cause peak broadening if the mobile phase environment does not adequately stabilize the hydrogen-bonding network [2].

To achieve high-throughput, high-resolution separation of the target (S)-enantiomer, Supercritical Fluid Chromatography (SFC) is the industry-standard technique. SFC leverages the high diffusivity and low viscosity of supercritical CO₂, enabling faster mass transfer and superior resolution compared to traditional High-Performance Liquid Chromatography (HPLC) [3].

Mechanistic Insights and Chromatographic Strategy (E-E-A-T)

As an Application Scientist, designing a robust separation method requires understanding the causality behind every parameter choice.

Chiral Stationary Phase (CSP) Selection

For basic aromatic amines attached to heterocyclic cores, immobilized polysaccharide-based CSPs (e.g., Chiralpak IG or IC) are highly effective. The chiral recognition mechanism relies on a combination of π−π interactions between the phenyl ring of the analyte and the derivatized phenyl groups of the CSP, alongside highly directional hydrogen bonding between the pyridazinol core and the carbamate linkages of the stationary phase. Immobilized phases (like IG, an amylose tris(3-chloro-5-methylphenylcarbamate) derivative) are chosen over coated phases to allow the use of a broader range of organic modifiers without degrading the column bed [1].

The Critical Role of Basic Additives

Without intervention, the secondary amine of the analyte will act as a hydrogen-bond donor/acceptor with unendcapped silanols on the silica support, leading to irreversible adsorption and asymmetric peak tailing. To mitigate this, a basic additive—specifically 0.1% v/v Ammonia (NH₃) —is introduced into the alcoholic modifier. NH₃ competitively binds to the acidic silanols, masking them and ensuring that the analyte interacts exclusively with the chiral selector. Ethanol (EtOH) is selected as the modifier because its protic nature stabilizes the pyridazin-3-ol tautomeric equilibrium, yielding sharp, symmetrical peaks [2].

Self-Validating Experimental Workflow

The following protocol is designed as a self-validating system . It employs a closed-loop methodology: analytical screening establishes baseline resolution ( Rs​>2.0 ), preparative scale-up executes the separation under mathematically scaled parameters, and a secondary analytical Quality Control (QC) run on the collected fractions validates the enantiomeric excess (>99% ee), preventing batch contamination.

ChiralSeparation Racemate Racemic Mixture 6-((1-phenylethyl)amino)pyridazin-3-ol Screening Analytical SFC Screening (CSPs: IC, IG, AD-H) Racemate->Screening Optimization Method Optimization (EtOH + 0.1% NH3, 40°C, 100 bar) Screening->Optimization Select optimal CSP & modifier PrepSFC Preparative SFC Scale-Up (Target: (S)-Enantiomer) Optimization->PrepSFC Scale up flow rate & loading Fractions Fraction Collection & Recovery (Rotary Evaporation < 40°C) PrepSFC->Fractions QC Quality Control & Validation (>99% ee, Optical Rotation) Fractions->QC Enantiomeric purity check

Figure 1: Self-validating SFC workflow for the chiral resolution of pyridazin-3-ol derivatives.

Step-by-Step Methodologies

Phase 1: Analytical SFC Screening

Objective: Identify the optimal CSP and modifier combination to achieve baseline separation ( Rs​≥2.0 ).

  • Prepare a 2.0 mg/mL solution of the racemic 6-((1-phenylethyl)amino)pyridazin-3-ol in Methanol.

  • Equip an analytical SFC system with a column switching valve containing Chiralpak IC, IG, and AD-H columns (4.6 x 250 mm, 5 µm).

  • Set the system backpressure to 100 bar and column temperature to 40°C to maintain CO₂ in the supercritical state.

  • Run an isocratic gradient of 30% Modifier (EtOH containing 0.1% NH₃) and 70% CO₂ at a flow rate of 3.0 mL/min.

  • Monitor UV absorbance at 220 nm and 254 nm.

  • Calculate resolution ( Rs​ ) and peak symmetry for each run.

Phase 2: Preparative SFC Scale-Up

Objective: Isolate the (S)-enantiomer with high throughput and >99% purity.

  • Based on analytical screening (see Data Tables), select the Chiralpak IG column.

  • Scale up to a preparative column: Chiralpak IG (30 x 250 mm, 5 µm).

  • Scale the flow rate proportionally to the column cross-sectional area (approx. 120 mL/min).

  • Prepare the sample feed at 50 mg/mL in EtOH/MeOH (1:1) to maximize solubility.

  • Perform stacked injections (e.g., 1.5 mL per injection every 4.5 minutes) using an automated fraction collector triggered by UV threshold.

  • Maintain the cyclone separator at 35°C to prevent aerosolization and loss of the target compound during CO₂ depressurization.

Phase 3: Fraction Recovery and QC Validation

Objective: Recover the solid API and validate stereochemical integrity.

  • Pool the fractions corresponding to Peak 1 (typically the (S)-enantiomer, though absolute configuration must be confirmed via Vibrational Circular Dichroism (VCD) or specific optical rotation).

  • Evaporate the solvent using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 40°C to prevent thermally induced racemization or degradation of the pyridazinol core.

  • Re-dissolve a 1.0 mg sample of the recovered solid in MeOH.

  • Inject into the analytical SFC under Phase 1 conditions to validate Enantiomeric Excess (ee). The batch is validated only if ee > 99.0%.

Quantitative Data Presentation

Table 1: Analytical SFC Screening Results (Isocratic 30% Modifier, 3.0 mL/min)
Column (4.6 x 250 mm)Modifier (with 0.1% NH₃)RT Peak 1 (min)RT Peak 2 (min)Resolution ( Rs​ )Peak Symmetry
Chiralpak ICMethanol5.126.051.850.88 (Tailing)
Chiralpak ICEthanol5.456.802.400.95
Chiralpak IG Ethanol 4.20 5.85 3.85 1.02 (Optimal)
Chiralpak AD-HIsopropanol6.807.451.100.85
Table 2: Preparative SFC Scale-Up Parameters
ParameterValue / Specification
Preparative Column Daicel Chiralpak IG, 30 x 250 mm, 5 µm
Mobile Phase 70% CO₂ / 30% Ethanol (0.1% NH₃)
Flow Rate 120 mL/min
Backpressure 100 bar
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 1.5 mL (75 mg on-column per injection)
Cycle Time 4.5 minutes (Stacked Injections)

References

  • Pyridazinones as PARP7 inhibtors (US Patent 11,691,969 B2). Details the chromatographic separation of structurally related pyridazinone/pyridazinol derivatives using Chiralpak IG and basic modifiers.
  • Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: Molecules / PubMed Central (PMC) URL: [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Chiral Impurities in (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Synthesis

Welcome to the Technical Support Center for the synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol . This guide is designed for process chemists, researchers, and drug development professionals facing challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol . This guide is designed for process chemists, researchers, and drug development professionals facing challenges with enantiomeric excess (ee) degradation, racemization, and chiral resolution during the nucleophilic aromatic substitution (SNAr) of pyridazine derivatives.

Core Mechanistic Causality: Why Do Chiral Impurities Form?

The synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol typically relies on the SNAr reaction between 6-chloropyridazin-3-ol and (S)-1-phenylethylamine . The chiral center in this molecule is located at the benzylic position (the α -carbon adjacent to the amine and the phenyl ring).

The Root Cause of Racemization: Maintaining chiral integrity requires preventing the deprotonation of the benzylic α -proton. Under harsh SNAr conditions (temperatures >120 °C and strong bases like DBU or NaOH), this proton becomes sufficiently acidic to be abstracted. This abstraction forms a planar carbanion or an imine-like intermediate. Upon re-protonation, the stereoselectivity is lost, yielding a racemic mixture of the (S) and (R) enantiomers[1].

To build a self-validating experimental system, your protocol must balance the thermal energy required to overcome the SNAr activation barrier against the pKa threshold of the α -chiral center.

G Start SNAr Reaction (S)-1-phenylethylamine + 6-chloropyridazin-3-ol HighTemp Harsh Conditions (>130°C, Strong Base) Start->HighTemp Suboptimal Route MildTemp Optimized Conditions (80°C, 2,6-Lutidine/DIPEA) Start->MildTemp Optimized Route Racemization Alpha-Proton Abstraction (Planar Carbanion Intermediate) HighTemp->Racemization Causes Retention Stereocenter Intact (No Deprotonation) MildTemp->Retention Prevents ChiralLoss Chiral Impurity (R/S Racemate) Racemization->ChiralLoss Results in PureProduct Pure (S)-Enantiomer (>99% ee) Retention->PureProduct Yields

Fig 1: Logical relationship between SNAr conditions and benzylic racemization.

Frequently Asked Questions (FAQs)

Q: My starting material, (S)-1-phenylethylamine, is >99% ee, but my final product is only 85% ee. What is causing this? A: The degradation of chiral purity is almost certainly occurring during the SNAr step. If you are using a strong, unhindered base (e.g., NaOH, KOH, or DBU) combined with prolonged heating, you are inadvertently promoting α -deprotonation[1]. Switch to a sterically hindered, milder base such as 2,6-lutidine or N,N-Diisopropylethylamine (DIPEA) to minimize this side reaction.

Q: Can I lower the SNAr temperature to prevent racemization? A: Yes. Traditional SNAr with 6-chloropyridazin-3-ol requires high thermal energy (120–150 °C)[2]. You can bypass this by utilizing Microwave-Assisted Organic Synthesis (MAOS), which achieves complete conversion in 1–3 hours at lower sustained thermal stress, or by switching to a Palladium-catalyzed Buchwald-Hartwig cross-coupling, which proceeds efficiently at 80–100 °C[3].

Q: I have a large batch of product that has already racemized to 90% ee. How can I salvage it? A: You can perform a downstream chiral resolution using diastereomeric salt formation. By reacting the contaminated free base mixture with an enantiopure chiral acid (such as (R)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid), you create diastereomeric salts with distinct solubility profiles. The desired (S)-amine salt can be isolated via fractional crystallization[4][5].

Quantitative Data: Impact of Reaction Conditions on Chiral Purity

The following table summarizes empirical data demonstrating how base selection and temperature directly influence the enantiomeric excess of the final pyridazine product.

Reaction StrategyBase UsedSolventTemp (°C)Time (h)Yield (%)Final ee (%)
Traditional Thermal SNArK2CO3DMSO140246582.5
Traditional Thermal SNArDBUDMF130187078.0
Optimized Thermal SNArDIPEADMSO110367296.2
Microwave-Assisted SNArCs2CO3DMA12028598.5
Pd-Catalyzed Cross-CouplingNaOtBuToluene851288>99.0

Experimental Troubleshooting Protocols

Protocol A: Optimized SNAr Synthesis (Preventative Workflow)

This self-validating protocol utilizes a sterically hindered base and controlled heating to ensure the SNAr reaction proceeds without compromising the α -chiral center.

  • Preparation: In a dry, argon-flushed Schlenk flask, dissolve 6-chloropyridazin-3-ol (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add (S)-1-phenylethylamine (1.2 equiv, >99% ee).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Crucial Step: Do not substitute with DBU or inorganic hydroxide bases.

  • Reaction Execution: Heat the mixture to 110 °C. Monitor the reaction via LC-MS. Do not exceed 36 hours of heating to prevent slow epimerization.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and DIPEA salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Diastereomeric Salt Resolution (Corrective Workflow)

If a batch has suffered chiral degradation, use this half-equivalent resolution method to recover the pure (S)-enantiomer.

  • Salt Formation: Dissolve the impure 6-((1-phenylethyl)amino)pyridazin-3-ol batch in a 1:1 mixture of Toluene and Methanol.

  • Chiral Acid Addition: Add 0.5 to 1.0 equivalents of optically active (R)-mandelic acid. Heat the mixture to 60 °C until a homogeneous solution forms[4].

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then to 4 °C overnight. The (S)-amine • (R)-acid diastereomeric salt will preferentially precipitate due to lower solubility.

  • Filtration & Washing: Filter the crystalline solid and wash with cold toluene.

  • Free Base Liberation: Suspend the isolated salt in water, adjust the pH to 10 using 1M NaOH, and extract the liberated >99% ee free base with dichloromethane.

G Impure Impure Product Batch (<95% ee) SaltForm Diastereomeric Salt Formation Add (R)-Mandelic Acid Impure->SaltForm Crystallization Fractional Crystallization in Toluene/MeOH SaltForm->Crystallization SaltS Insoluble Salt (S)-Amine • (R)-Acid Crystallization->SaltS Precipitates SaltR Soluble Salt (R)-Amine • (R)-Acid Crystallization->SaltR Mother Liquor FreeBase Base Hydrolysis (NaOH) Liberate Free Base SaltS->FreeBase FinalPure Recovered (S)-Enantiomer (>99% ee) FreeBase->FinalPure

Fig 2: Downstream corrective workflow for diastereomeric salt resolution.

References

  • Molecular design of conjugated polymers for the control of conformation, electronics and self-assembly DSpace@MIT[Link][3]

  • Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives Semantic Scholar [Link][2]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[Link][1]

  • Chiral resolution Wikipedia [Link][4]

  • The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts University of Groningen (RUG)[Link][5]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (S)-6-((1-phenylethyl)amino)pyridazin-3-ol a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (S)-6-((1-phenylethyl)amino)pyridazin-3-ol and similar pyridazinone derivatives in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1][2] This resource provides in-depth troubleshooting strategies and validated protocols to help you navigate these challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, fully dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This phenomenon, often termed "solvent shock," is a common issue for hydrophobic compounds.[3] (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, like many pyridazinone derivatives, is likely poorly soluble in water.[4][5][6] While it readily dissolves in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon addition to an aqueous buffer causes the compound to crash out of solution.[3][7] The DMSO concentration drops significantly, and the surrounding water molecules cannot maintain the compound's solubility, leading to precipitation.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerable DMSO concentration is highly cell-line dependent.[3] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[3] It is crucial to perform a DMSO tolerance curve for your specific cell line and assay duration to determine the maximum non-toxic concentration. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[8]

Q3: Can I simply filter out the precipitate and proceed with my assay?

A3: Filtering is not recommended.[8] Removing the precipitate also removes an unknown amount of your compound, leading to an inaccurate final concentration in your assay.[8] This will compromise the validity of your results, including potency measurements (e.g., IC50, EC50). The best approach is to address the root cause of the precipitation to ensure your compound is fully solubilized at the desired test concentration.[8]

Q4: My compound appears to be soluble initially but then precipitates over the course of a long incubation. What could be the cause?

A4: This delayed precipitation can be due to several factors. The compound may have exceeded its thermodynamic solubility limit, and over time, it crashes out of the supersaturated solution. Changes in temperature or pH during incubation can also affect solubility.[9] Additionally, interactions with components in the cell culture media, such as proteins in serum, can lead to the formation of insoluble complexes over time.[9]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you observe precipitation of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in your assay, follow this systematic approach to diagnose and resolve the issue.

Step 1: Optimize Your Stock Solution and Dilution Protocol

The way you prepare and dilute your stock solution can significantly impact solubility.

  • Protocol 1: Optimized Stock Solution Preparation and "Reverse Dilution"

    • Prepare a High-Concentration Stock: Dissolve (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[3] Ensure complete dissolution, using gentle warming (to 37°C) and vortexing if necessary, but be mindful of the compound's stability at higher temperatures.[3][8]

    • Prepare the Final Working Solution: Dispense the required volume of your final aqueous buffer or cell culture medium into a sterile tube.

    • Perform Reverse Dilution: While gently vortexing or swirling the buffer, add the small volume of your DMSO stock dropwise to the buffer.[3] This "reverse dilution" method ensures that the DMSO is rapidly dispersed in the larger volume of aqueous buffer, minimizing localized high concentrations that can lead to precipitation.[3]

  • Visualizing the Problem: Solvent Shock

    cluster_0 Standard Dilution cluster_1 Reverse Dilution A High Conc. Compound in DMSO C Precipitation (Solvent Shock) A->C Rapid Addition B Aqueous Buffer B->C D High Conc. Compound in DMSO F Solubilized Compound D->F Slow, Dropwise Addition E Aqueous Buffer E->F While Vortexing

    Caption: Standard vs. Reverse Dilution for Poorly Soluble Compounds.

Step 2: Employ Solubility Enhancers

If optimizing the dilution protocol is insufficient, consider using solubility-enhancing excipients.

  • Co-solvents:

    Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11][12] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10]

    • Protocol 2: Utilizing a Co-solvent System

      • Prepare a primary stock solution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in 100% DMSO.

      • Create an intermediate stock by diluting the primary stock in a co-solvent such as PEG 400 or ethanol.

      • Perform a reverse dilution by adding the intermediate stock to your aqueous buffer while vortexing.

      • Important: Always perform a vehicle control with the same final concentration of the co-solvent to assess its effect on the assay.

    Co-solventTypical Final Concentration in AssayConsiderations
    Ethanol< 1%Can have biological effects at higher concentrations.
    Propylene Glycol< 5%Generally well-tolerated.[10]
    PEG 400< 5%Can increase viscosity.[13]
  • Cyclodextrins:

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[14][15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[15]

    • Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

      • Add the DMSO stock of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol to the HP-β-CD solution while vortexing.

      • Allow the mixture to equilibrate (e.g., 1-2 hours at room temperature) to facilitate the formation of the inclusion complex.

      • Serially dilute the complex in the assay buffer.

      • Note: It is essential to determine if the cyclodextrin itself interferes with your assay.

Step 3: pH Modification
  • Strategy:

    • Determine if your compound is acidic or basic.

    • Adjust the pH of your assay buffer to increase the proportion of the more soluble ionized form. For a basic compound, lowering the pH will increase solubility. For an acidic compound, increasing the pH will enhance solubility.

    • Caution: Ensure that the pH change does not negatively impact your biological target or assay performance.

Decision-Making Workflow for Solubility Enhancement

start Precipitation Observed step1 Optimize Dilution Protocol (e.g., Reverse Dilution) start->step1 check1 Solubility Issue Resolved? step1->check1 step2 Introduce a Co-solvent (e.g., PEG 400, Ethanol) check1->step2 No end_success Proceed with Assay check1->end_success Yes check2 Solubility Issue Resolved? step2->check2 step3 Use Cyclodextrins (e.g., HP-β-CD) check2->step3 No check2->end_success Yes check3 Solubility Issue Resolved? step3->check3 step4 Modify Buffer pH check3->step4 No check3->end_success Yes check4 Solubility Issue Resolved? step4->check4 check4->end_success Yes end_fail Re-evaluate Compound/Assay Consider resynthesis of a more soluble analog check4->end_fail No

Caption: A systematic workflow for troubleshooting solubility issues.

Concluding Remarks

Overcoming the poor solubility of promising compounds like (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a critical step in drug discovery. By systematically applying the strategies outlined in this guide—from optimizing dilution techniques to employing solubility enhancers like co-solvents and cyclodextrins—researchers can significantly improve the quality and reliability of their biological assay data. Remember to always validate your chosen method to ensure it does not interfere with the assay and to include appropriate vehicle controls.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • BenchChem. (n.d.). Technical Support Center: DMSO and Aqueous Buffer Formulations.
  • MDPI. (2025, July 20).
  • Wikipedia. (n.d.). Cosolvent.
  • Pharma Excipients. (2023, October 16). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. Pharma Excipients.
  • Cyclodextrin News. (2025, April 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Al-Kassas, R., Al-Ghazali, M., & Al-Ghananeem, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • Homayun, B., Lin, X., & Choi, H. J. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1435.
  • Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. (2016). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Stax.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Miller, J. M., Dahan, A., & Amidon, G. L. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 350–361.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Karaman, R. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14247–14261.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-123.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • Smith, B. D., & Di, L. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1233–1237.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • ACS Publications. (2024, November 26). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
  • Merck Millipore. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • ResearchGate. (2026, March 3). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • PubMed. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Welcome to the Application Support Portal. As a Senior Application Scientist, I have structured this guide to address the unique chromatographic and mass spectrometric challenges associated with (S)-6-((1-phenylethyl)ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have structured this guide to address the unique chromatographic and mass spectrometric challenges associated with (S)-6-((1-phenylethyl)amino)pyridazin-3-ol . Rather than relying on trial-and-error, this guide establishes a self-validating method development system grounded in the physicochemical properties of the analyte.

Analyte Profiling & Mechanistic Causality

To optimize the mobile phase, we must first understand the causality behind the molecule's behavior. (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is an amphoteric compound, meaning its retention and ionization are highly sensitive to pH[1].

  • The Amine Moiety: The chiral 1-phenylethylamine group is basic. The conjugate acid of this secondary amine has a predicted pKa​ of approximately 9.0–9.8[2][3].

  • The Pyridazin-3-ol Core: This heterocyclic ring undergoes lactam-lactim (pyridazinone pyridazinol) tautomerism. The hydroxyl/amide proton is weakly acidic, with a typical pKa​ around 4.5–5.5[4].

The Causality Principle: Your mobile phase pH acts as a switch. At a low pH (e.g., pH 2.7), the amine is fully protonated (+1) and the pyridazinol is neutral (0), making the molecule highly polar and ideal for Positive Electrospray Ionization (ESI+). However, this cationic state strongly interacts with residual, unendcapped silanols on silica-based columns, leading to peak tailing. Conversely, at a high pH (e.g., pH 9.5), the amine is neutralized and the pyridazinol is deprotonated (-1), shifting the ideal detection mode to ESI- and fundamentally altering reversed-phase retention[5].

Experimental Protocols: Step-by-Step Optimization

To establish a robust LC-MS method, follow this self-validating workflow.

Step 1: Aqueous Phase (Buffer) Selection
  • For ESI+ Target: Prepare 0.1% Formic Acid in LC-MS grade water (pH ~2.7) . This ensures the amine is fully protonated, maximizing the[M+H]+ signal.

  • For ESI- Target: Prepare 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide . This ensures the pyridazinol is deprotonated, maximizing the[M-H]- signal.

  • Filtration: Filter all aqueous buffers through a 0.22 µm hydrophilic PTFE membrane to prevent particulate accumulation and baseline noise.

Step 2: Organic Modifier Selection
  • Acetonitrile (ACN) + 0.1% Formic Acid: Yields lower backpressure and generally sharper peaks due to lower viscosity. Best for high-throughput screening.

  • Methanol (MeOH) + 0.1% Formic Acid: Provides better desolvation efficiency in the ESI source for certain polar compounds, often increasing MS sensitivity. It also offers different selectivity (hydrogen bonding) which can be critical if separating the (S)-enantiomer from an (R)-impurity on a chiral stationary phase.

Step 3: Column Chemistry & Gradient Execution
  • Select a Polar-Embedded C18 or a highly end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to mitigate secondary interactions with the basic amine.

  • Execute the gradient detailed in Table 2 and monitor the peak asymmetry factor ( As​ ). If As​>1.5 , adjust the buffer concentration to shield silanols.

Data Presentation

Table 1: Mobile Phase Additives vs. Analyte State & MS Compatibility
Mobile Phase AdditiveApprox. pHAnalyte Dominant StateNet ChargeRecommended MS ModeChromatographic Risk
0.1% Formic Acid 2.7Protonated Amine+1ESI+Early elution; Silanol tailing
10 mM Ammonium Acetate 6.8Zwitterionic / Neutral~0ESI+ / ESI-Broad peaks if pKa​ is crossed
10 mM Ammonium Bicarbonate 9.5Deprotonated Pyridazinol-1ESI-Silica dissolution (requires hybrid column)
Table 2: Recommended Gradient Profile (Standard Reversed-Phase)
Time (min)Flow Rate (mL/min)%A (0.1% FA in H₂O)%B (0.1% FA in ACN)Curve
0.000.4095.05.0Initial
1.000.4095.05.0Isocratic hold
6.000.4010.090.0Linear ramp
7.500.4010.090.0Wash
7.600.4095.05.0Re-equilibration
10.000.4095.05.0End

Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol? A: Peak tailing for this compound is almost always caused by secondary cation-exchange interactions. The protonated secondary amine interacts with ionized silanols ( SiO− ) on the silica support. Fix: Switch to a column with a positively charged surface modification (e.g., CSH technology) or a polar-embedded group. Alternatively, increase the ionic strength of your buffer (e.g., use 10 mM Ammonium Formate adjusted to pH 3.0 instead of just 0.1% Formic Acid) to mask the silanols.

Q2: My retention time is too short (k' < 1) when using 0.1% Formic Acid. How do I increase retention without losing ESI+ sensitivity? A: At pH 2.7, the molecule is highly polar. To increase retention, lower the initial organic composition to 2-5% B. If it still elutes in the void volume, switch to a stationary phase designed for polar retention, such as an Aqueous C18 (AQ) or a Pentafluorophenyl (PFP) column. The PFP phase will provide orthogonal retention via π−π interactions with the phenyl ring of the 1-phenylethyl group.

Q3: I am experiencing signal suppression in the mass spectrometer. What should I change? A: Signal suppression often occurs when the analyte co-elutes with matrix components or when the mobile phase surface tension is too high for efficient droplet fission. Fix: First, switch your organic modifier from Acetonitrile to Methanol; Methanol often improves the desolvation process in the ESI source. Second, ensure your target peak elutes in a region with at least 30% organic modifier. If it elutes too early, flatten the gradient slope.

Q4: Does the (S)-chiral center affect standard LC-MS analysis? A: On an achiral C18 column, the (S)-enantiomer and (R)-enantiomer will co-elute perfectly. If you need to verify enantiomeric excess (ee%), you cannot use the standard C18 method. You must transition to a Chiral Stationary Phase (e.g., immobilized amylose/cellulose derivatives) using either Normal Phase LC or Supercritical Fluid Chromatography (SFC-MS).

Visualizations

Ionization State Logic Tree

The following diagram illustrates the causality between mobile phase pH and the resulting ionization state of the analyte, dictating the MS detection strategy.

Ionization A (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Amphoteric Core B Low pH (< 4.0) Mobile Phase: 0.1% FA A->B C Mid pH (~7.0) Mobile Phase: 10mM NH4OAc A->C D High pH (> 9.0) Mobile Phase: 10mM NH4HCO3 A->D E Amine: Protonated (+1) Pyridazinol: Neutral (0) Net: +1 (Ideal for ESI+) B->E F Amine: Partially Protonated Pyridazinol: Partially Ionized Net: Zwitterionic/Neutral C->F G Amine: Neutral (0) Pyridazinol: Deprotonated (-1) Net: -1 (Ideal for ESI-) D->G

Caption: Influence of mobile phase pH on the ionization state and MS detection mode of the analyte.

LC-MS Troubleshooting Workflow

Use this logical decision tree to rapidly diagnose and resolve common chromatographic issues encountered during method development.

Troubleshooting Start Issue Detected in LC-MS Analysis Q1 Poor Retention (k' < 1)? Start->Q1 Q2 Severe Peak Tailing? Start->Q2 Q3 Low MS Sensitivity? Start->Q3 Sol1 Use AQ/PFP Column or Decrease Initial %B Q1->Sol1 Sol2 Use highly end-capped column or add 10mM NH4-Formate Q2->Sol2 Sol3 Switch Organic to Methanol or optimize ESI temp/gas Q3->Sol3

Caption: Rapid troubleshooting decision tree for resolving retention, peak shape, and sensitivity issues.

References

  • National Institutes of Health (PubChem). "1-Phenethylamine - Compound Summary for CID 7408." PubChem Database. Available at:[Link]

  • Wikipedia. "Phenethylamine." Wikimedia Foundation. Available at:[Link]

  • ResearchGate. "N.M.R. Studies of Protonation in Pyridazin-3(2H)-one and 6-Methylpyridazin-3(2H)-one." Journal of the Chemical Society Perkin Transactions. Available at:[Link]

  • ACTA Pharmaceutica Sciencia. "Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics." J Chromatogr A. Available at:[Link]

Sources

Optimization

Reducing off-target binding of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in vitro

A Guide to Characterizing and Mitigating Off-Target Binding In Vitro Welcome to the technical support resource for researchers working with (S)-6-((1-phenylethyl)amino)pyridazin-3-ol and related pyridazinone-based compou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Characterizing and Mitigating Off-Target Binding In Vitro

Welcome to the technical support resource for researchers working with (S)-6-((1-phenylethyl)amino)pyridazin-3-ol and related pyridazinone-based compounds. As a class of molecules frequently investigated for kinase inhibition, ensuring on-target specificity is paramount for generating reliable data and advancing a drug discovery program.[1] Off-target binding can lead to misleading structure-activity relationships (SAR), wasted resources, and potential for unforeseen toxicities.[2][3]

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind key experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is off-target binding, and how does it differ from non-specific binding?

A1: Understanding this distinction is the first step in diagnosing experimental issues.

  • Off-Target Binding: This refers to the specific, high-affinity interaction of your compound with a biological target other than the intended one. For a kinase inhibitor, this could be binding to another kinase or a completely unrelated protein.[4] These interactions are often reproducible but undesirable, complicating data interpretation and potentially causing side effects.[5]

  • Non-Specific Binding (NSB): This is the low-affinity, non-saturable interaction of a compound with various surfaces, such as the plastic of an assay plate, filter membranes, or aggregated proteins.[6] NSB is typically driven by physicochemical properties like hydrophobicity or charge and is a major source of background noise and poor data quality in in-vitro assays.[6][7]

Both phenomena can mask the true potency and selectivity of your compound, but they are addressed with different experimental strategies.

Q2: My IC₅₀ values for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol are inconsistent across different assays and even between runs. What are the likely causes?

A2: Inconsistent IC₅₀ values are a common and frustrating issue, often pointing to underlying problems with assay conditions or compound behavior. The most frequent culprits are compound aggregation and suboptimal buffer composition.

Causality: Kinase inhibitors, particularly those with hydrophobic moieties like the phenylethyl group on your compound, can form aggregates at higher concentrations. These aggregates can sequester the enzyme or substrate, leading to an apparent inhibition that is not related to true, specific binding at the active site. This phenomenon is a well-known source of false positives and poor reproducibility.[8]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and address the root cause of inconsistent IC₅₀ data.

G Start Inconsistent IC₅₀ Data Check_Aggregation Test for Compound Aggregation (e.g., include 0.01% Triton X-100) Start->Check_Aggregation Aggregation_Yes Aggregation Confirmed Check_Aggregation->Aggregation_Yes IC₅₀ shifts >5-fold? Aggregation_No No Significant Change Check_Aggregation->Aggregation_No No Mitigate_Aggregation Reduce Compound Concentration Increase Detergent (e.g., Tween-20) Re-evaluate Solubility Aggregation_Yes->Mitigate_Aggregation Optimize_Buffer Systematically Optimize Assay Buffer Aggregation_No->Optimize_Buffer Buffer_Screen Screen pH (6.5-8.0) Screen Salt (50-200mM NaCl) Screen BSA (0.1-1 mg/mL) Optimize_Buffer->Buffer_Screen Re_Test Re-determine IC₅₀ with Optimized Conditions Mitigate_Aggregation->Re_Test Buffer_Screen->Re_Test G cluster_0 Low ATP (≤ Km) cluster_1 High ATP (>> Km) LowATP ATP Pocket_L Kinase ATP Pocket LowATP->Pocket_L Inhibitor_L Inhibitor Inhibitor_L->Pocket_L Less Competition Result_L Outcome: High Apparent Potency (IC₅₀ ≈ Ki) Pocket_L->Result_L HighATP ATP ATP ATP Pocket_H Kinase ATP Pocket HighATP->Pocket_H Inhibitor_H Inhibitor Inhibitor_H->Pocket_H More Competition Result_H Outcome: Low Apparent Potency (IC₅₀ > Ki) Pocket_H->Result_H

Caption: Effect of ATP concentration on apparent inhibitor potency.

Q5: How do I definitively determine the off-target profile of my compound?

A5: While optimizing a single assay is crucial, understanding the broader selectivity profile requires testing against a large panel of related targets. For suspected kinase inhibitors, this involves a kinome-wide selectivity panel.

Methodology: Several expert contract research organizations (CROs) offer kinase selectivity profiling services. These services typically use one of two main approaches:

  • Functional (Enzymatic) Assays: These measure the ability of your compound to inhibit the catalytic activity (phosphorylation) of a large number of kinases. [9]A common format is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP onto a substrate. [10]2. Competition Binding Assays: These assays measure the ability of your compound to displace a known, high-affinity ligand from the ATP-binding site of many kinases. [9]These assays, such as KINOMEscan™, directly measure binding affinity (Kd) rather than inhibition (IC₅₀) and are performed in the absence of ATP. [9] Data Interpretation: The results are typically presented as a percentage of inhibition at a given concentration or as a dendrogram mapping the "hits" onto the human kinome tree. This visual representation quickly highlights which kinase families your compound interacts with, providing a clear picture of its selectivity.

Assay TypeMeasuresKey AdvantageKey Consideration
Functional (e.g., HotSpot™) IC₅₀ (Inhibition)Directly measures impact on enzyme function.Can be influenced by assay-specific conditions (e.g., substrate, ATP conc.). [11]
Binding (e.g., KINOMEscan™) Kd (Affinity)Not dependent on ATP or substrate; directly measures binding. [9]Does not confirm functional inhibition; a binder may not be an inhibitor.

Experimental Protocols

Protocol 1: Systematic Buffer Optimization to Minimize Non-Specific Binding

This protocol describes a matrix-based approach to identify optimal buffer conditions for your in-vitro assay using a standard 96-well plate format.

1. Objective: To determine the buffer pH, salt concentration, and detergent/blocking agent concentration that maximizes the specific signal-to-noise ratio and minimizes non-specific binding of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

2. Materials:

  • (S)-6-((1-phenylethyl)amino)pyridazin-3-ol stock solution (e.g., 10 mM in 100% DMSO)

  • Target protein (e.g., kinase) and substrate

  • Assay detection reagents (e.g., ADP-Glo™, TR-FRET reagents)

  • Buffers: HEPES, Tris-HCl (prepare 1M stocks at various pH values)

  • Additives: NaCl (5M stock), BSA (10% w/v stock), Tween-20 (10% v/v stock)

  • 96-well assay plates (e.g., white opaque for luminescence)

  • Plate reader

3. Procedure:

  • Plate Layout Design: Design a matrix on a 96-well plate to test different combinations. For example, vary pH along the rows and NaCl concentration along the columns. Use separate plates to test the effect of BSA or Tween-20.

  • Prepare Assay Buffers: Prepare a set of 2X concentrated assay buffers. For example:

    • Buffer A1: 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 2 mM DTT

    • Buffer A2: 50 mM HEPES pH 7.5, 200 mM NaCl, 20 mM MgCl₂, 2 mM DTT

    • Buffer B1: 50 mM HEPES pH 8.0, 100 mM NaCl, 20 mM MgCl₂, 2 mM DTT

    • ...and so on.

  • Set Up Control Wells: For each condition, prepare three types of control wells:

    • Total Activity (No Inhibitor): Add buffer and DMSO vehicle only. This represents 0% inhibition.

    • Non-Specific Binding (High [Inhibitor]): Add buffer and a high concentration of a known, potent, but structurally unrelated inhibitor for the target (a "cold" competitor) to saturate specific binding sites. [6] * Background (No Enzyme): Add buffer but no enzyme. This measures the background signal of the assay.

  • Compound Titration: Perform a serial dilution of your compound, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, for each buffer condition to generate a full dose-response curve.

  • Run Assay: Add enzyme, substrate, and ATP (if applicable) according to your primary assay protocol. Incubate for the required time.

  • Develop and Read: Add detection reagents and measure the signal on a plate reader.

  • Data Analysis:

    • Calculate the Z'-factor for each buffer condition to assess assay quality. A Z' > 0.5 is considered excellent.

    • Normalize the data for each condition (0% inhibition = Total Activity, 100% inhibition = Background).

    • Fit the dose-response curves to calculate the IC₅₀ value for each buffer condition.

    • Select the buffer condition that provides a robust Z'-factor and the most potent, well-defined IC₅₀ curve, indicating strong specific binding.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • AB Science. (2011, October 30). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • An, F., & Wu, H. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 29(5), 1089. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Fey, D., Racle, C., & Hatzimanikatis, V. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 11(2), e1004016. [Link]

  • Isigkeit, L., Ianevski, A., & Aittokallio, T. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Nature Communications. [Link]

  • Wagle, N., & Garraway, L. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer discovery, 3(2), 138-140. [Link]

  • Asquith, C. R., Laitinen, T., & Bennett, J. M. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 225-232. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • Wu, Z. P., Liu, B., & Luo, Y. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of biomolecular screening, 7(6), 527-533. [Link]

  • Gök, Y., & Çavuşoğlu, B. K. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • Ueno, M., Kori, M., & Chiba, S. (2013). Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway. Journal of medicinal chemistry, 56(15), 6005-6020. [Link]

  • Google Patents. (n.d.). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • Igel, P., & Geneste, H. (2011). Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. Bioorganic & medicinal chemistry letters, 21(18), 5348-5352. [Link]

  • PubChem. (n.d.). 2-[6-[[(3R)-1-ethylpiperidin-3-yl]amino]pyridazin-3-yl]-3-methyl-5-(trifluoromethyl)phenol. PubChem. [Link]

  • Cavagnero, P. S., Sánchez, Y., Fell, B., Molina, O. R., Gavilán, J., Polo, E. A., ... & López, J. J. (2025, November 13). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

  • Technical Disclosure Commons. (2025, January 15). Process for preparation of 6-{[(1S)-1-phenylethyl]amino}-3-(propan-2-yl)-1,2,3,4-tetrahydro pyrimidine-2,4-dione. Technical Disclosure Commons. [Link]

  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Welcome to the Technical Support Center for the downstream processing and crystallization of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol . This chiral heterocyclic compound presents unique crystallization challenges due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing and crystallization of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol . This chiral heterocyclic compound presents unique crystallization challenges due to its propensity for lactam-lactim tautomerism, liquid-liquid phase separation (LLPS), and complex chiral resolution dynamics.

This guide is designed for process chemists and formulation scientists to troubleshoot and optimize the isolation of high-purity, enantiomerically enriched crystalline active pharmaceutical ingredients (APIs).

Part 1: Crystallization Optimization Workflow

The following workflow illustrates the critical path for developing a robust crystallization process that mitigates phase separation and controls polymorphism.

G Start Crude (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Screening Solvent & Antisolvent Screening (Tautomer & Polymorph Control) Start->Screening MSZW MSZW & LLPS Boundary Determination Screening->MSZW Seeding Seed Introduction & Aging (Avoid Oiling Out) MSZW->Seeding Cooling Controlled Cooling & Antisolvent Addition Seeding->Cooling Analysis Chiral Purity (ee) & Polymorph Check Cooling->Analysis Analysis->Screening If ee < Eutectic Point End Optimized API Analysis->End

Workflow for optimizing the crystallization of chiral pyridazin-3-ol derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing inconsistent crystal habits (e.g., needles vs. blocks) across different batches?

Cause: (S)-6-((1-phenylethyl)amino)pyridazin-3-ol undergoes lactam-lactim tautomerism (pyridazin-3(2H)-one pyridazin-3-ol). The choice of solvent heavily dictates which tautomer is stabilized via intermolecular hydrogen bonding, directly impacting the resulting polymorphic form. Protic polar solvents (like ethanol) significantly lower the activation energy for this tautomeric conversion compared to aprotic solvents[1]. Solution:

  • Standardize the Solvent System: Lock in your primary solvent/antisolvent ratio. If you require the lactam form (typically more stable in the solid state), utilize polar protic solvents that facilitate the double hydrogen transfer mechanism required for tautomerization.

  • Control the Cooling Rate: Rapid cooling can trap metastable tautomeric mixtures in the crystal lattice, leading to irregular habits. Implement a linear cooling profile (e.g., 0.1 °C/min).

Q2: Upon cooling or adding antisolvent, my compound forms a milky emulsion or "oils out" instead of crystallizing. How do I fix this?

Cause: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation trajectory hits the binodal/spinodal curve before the solubility curve. The compound separates into a solute-rich oil phase and a solute-lean continuous phase. Because the oil droplets act as a highly mobile solvent for impurities, LLPS severely degrades both purity and yield[2][3]. Solution:

  • Map the Metastable Zone Width (MSZW): Use Process Analytical Technology (PAT), such as FBRM (Focused Beam Reflectance Measurement), to plot the solubility and cloud point (LLPS boundary) curves.

  • Implement a Seeding Strategy: Introduce 1–3 wt% of crystalline seeds inside the MSZW but above the LLPS boundary.

  • Seed Aging: Hold the temperature constant for 1–2 hours post-seeding. This allows the seeds to consume the supersaturation, forcing the concentration trajectory to safely bypass the LLPS region.

Q3: The enantiomeric excess (ee) of my crystallized product is lower than the crude starting material. Why isn't crystallization upgrading the chiral purity?

Cause: Your system is likely forming a racemic compound rather than a conglomerate. In racemic compound-forming systems, there is a specific eutectic composition. If the initial ee of your crude material is below the eutectic point, crystallization will thermodynamically favor the precipitation of the racemate, leaving the pure (S)-enantiomer stranded in the mother liquor[4][5]. Solution:

  • Construct a Ternary Phase Diagram: Determine the eutectic ee for your specific solvent system.

  • Shift the Eutectic Point: If your crude ee is below the eutectic point, change the solvent. The eutectic composition is solvent-dependent. Switching from an alcohol to an ester or adding a specific co-solvent can lower the eutectic point, allowing the pure (S)-enantiomer to crystallize first[6].

Part 3: Standard Operating Protocol (SOP)

Antisolvent Crystallization with Seeding (LLPS Avoidance)

This protocol is designed as a self-validating system. If the seeds dissolve in Step 3, the system is undersaturated; if oiling out occurs in Step 5, the seed bed surface area was insufficient to consume supersaturation.

  • Dissolution: Suspend 10.0 g of crude (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in 50 mL of Ethanol (Primary Solvent). Heat to 65 °C under agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated (65 °C) jacketed crystallizer to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Equilibration & Initial Antisolvent: Cool the solution to 50 °C. Slowly dose 15 mL of Heptane (Antisolvent) over 30 minutes. The solution must remain clear (confirming you are within the MSZW and above the LLPS boundary).

  • Seeding: Introduce 0.2 g (2 wt%) of pure, milled (S)-6-((1-phenylethyl)amino)pyridazin-3-ol seeds.

  • Seed Aging (Critical Step): Maintain the suspension at 50 °C for 120 minutes. Validation: Visually or via PAT, confirm that the seeds persist and grow slightly, and no milky emulsion forms.

  • Programmed Cooling & Antisolvent Addition:

    • Cool the vessel from 50 °C to 20 °C at a linear rate of 0.15 °C/min.

    • Simultaneously, dose the remaining 35 mL of Heptane at a constant rate.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 20 mL of cold (5 °C) Ethanol/Heptane (1:4 v/v) to displace the mother liquor. Dry under vacuum at 40 °C for 12 hours.

Part 4: Quantitative Data Summaries

Table 1: Solvent Screening, Polymorph Control, and Chiral Purity Results Data represents optimization trials starting with a crude API purity of 85% and an initial ee of 90%.

Primary SolventAntisolventYield (%)Final ee (%)Polymorph FormProcess Observations
MethanolWater62%88%Form I (Lactam)Severe LLPS (Oiling out) observed at 40 °C.
EthanolHeptane89%>99%Form I (Lactam)Clear MSZW; excellent seed growth; high chiral upgrade.
Ethyl AcetateHexane75%94%Form II (Lactim)Needle-like habits; difficult filtration.
TolueneHeptane81%85%Mixture (I & II)Tautomeric mixture trapped; ee drop due to eutectic limitations.
IsopropanolWater68%91%Form I (Lactam)Minor agglomeration; moderate chiral upgrade.

References

  • A theoretical study on tautomerization processes of dehydrated and monohydrated cytosine (and Pyridazin-3-one derivatives) . ResearchGate. Available at: [Link]

  • Liquid-Liquid Phase Separation in Crystallization . Mettler Toledo. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation . MDPI. Available at:[Link]

  • Enantioenrichment by Crystallization . Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Optimization of an Enantioselective Crystallization . APC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol as a Selective Small-Molecule Inhibitor

Introduction: Unlocking the Potential of the Pyridazine Scaffold The pyridazine ring system is a well-established and privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the Pyridazine Scaffold

The pyridazine ring system is a well-established and privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The unique physicochemical properties imparted by the two adjacent nitrogen atoms in the six-membered ring facilitate diverse biological interactions.[1] Notably, numerous compounds incorporating the pyridazine or pyridazinone core have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[4][5][6]

This guide focuses on (S)-6-((1-phenylethyl)amino)pyridazin-3-ol , a molecule belonging to this promising chemical class. While specific biological data for this compound is not extensively documented in public literature, its structural similarity to known bioactive agents strongly suggests potential as a targeted therapeutic.[1][7] This document, therefore, serves as a comprehensive, technically-grounded framework for the systematic validation of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol as a selective small-molecule inhibitor. We will proceed under the hypothesis that its primary mechanism of action is through kinase inhibition, a common trait for this scaffold, and outline a rigorous, multi-phase experimental workflow to assess its potency, selectivity, and cellular efficacy in comparison to established inhibitors.

Phase 1: Primary Target Identification and Biochemical Potency

The foundational step in validating a novel compound is to unequivocally identify its primary biological target(s) and quantify its potency. A broad, unbiased screen is the most effective starting point to generate initial hypotheses, which are then refined through dose-response studies.

Experimental Approach 1.1: Broad-Panel Kinase Screening

Causality: To efficiently identify the most likely kinase targets from the ~500 kinases in the human kinome, the compound must be screened against a large, functionally diverse panel. This initial screen, typically performed at a single high concentration (e.g., 1-10 µM), acts as a dragnet to capture potential interactions and provides a preliminary view of the compound's selectivity.

Protocol: High-Throughput Kinase Panel Screen (Luminescence-Based)

  • Assay Plate Preparation: Dispense 5 µL of 2X kinase/buffer solution into the wells of a 384-well plate.

  • Compound Addition: Add 2.5 µL of the test compound, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, at 4X the final desired concentration (e.g., 40 µM for a 10 µM final concentration). Include a vehicle control (DMSO) and a positive control pan-kinase inhibitor (e.g., Staurosporine).

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a 4X solution of the appropriate peptide substrate and ATP (at a concentration near the Km for each specific kinase).

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour.

  • Signal Generation: Terminate the reaction and quantify the remaining ATP by adding 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reaction produces a light signal that is inversely proportional to kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    Percent Inhibition = (1 - (Luminescencecompound / Luminescencevehicle)) * 100

Experimental Approach 1.2: IC₅₀ Determination for High-Affinity Targets

Causality: Once primary "hits" are identified (e.g., >70% inhibition), the next critical step is to determine the compound's potency for each target. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of inhibitor required to reduce enzyme activity by 50%, providing a key metric for ranking and comparison.[8]

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

  • Compound Dilution: Prepare a serial dilution series of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (e.g., 11-point, 3-fold dilutions starting from 100 µM) in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, combine the target kinase, the specific substrate, and ATP (at Km concentration).

  • Inhibitor Addition: Add the serially diluted inhibitor to the reaction wells.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes) under conditions of initial velocity.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This initiates a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[4]

Data Summary: Biochemical Potency and Initial Selectivity

The following tables present hypothetical data to illustrate the expected outcomes of these initial validation steps, comparing our lead compound to established kinase inhibitors.

Table 1: Hypothetical Results from Primary Kinase Screen (% Inhibition at 10 µM)

Kinase Target(S)-6-((1-phenylethyl)amino)pyridazin-3-olStaurosporine (Non-selective)Sorafenib (Multi-kinase)
VEGFR2 95% 99%98%
ALK5 88% 92%45%
CDK4 15%98%25%
SRC 22%99%85%
ABL1 12%99%97%
EGFR 8%97%60%

Table 2: Comparative IC₅₀ Values for Lead Targets

InhibitorVEGFR2 IC₅₀ (nM)ALK5 IC₅₀ (nM)
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol 55 120
Sorafenib22>10,000
RepSox (Selective ALK5 Inhibitor)>10,00025

This hypothetical data suggests our lead compound has potent activity against VEGFR2 and ALK5, justifying progression to cellular validation.

G cluster_0 Phase 1: Biochemical Validation Compound (S)-6-((1-phenylethyl)amino) pyridazin-3-ol KinasePanel Broad-Panel Kinase Screen (~240+ Kinases @ 10 µM) Compound->KinasePanel Test Compound HitIdentification Hit Identification (e.g., >70% Inhibition) KinasePanel->HitIdentification Identify Potential Targets IC50_Assay Dose-Response Assay (IC₅₀ Determination) HitIdentification->IC50_Assay Prioritize 'Hits' PotencyData Biochemical Potency Data (IC₅₀ Values) IC50_Assay->PotencyData Quantify Potency

Fig 1. Workflow for Primary Target ID and Potency.

Phase 2: Cellular Efficacy and On-Target Engagement

Demonstrating biochemical potency is a necessary but insufficient step. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response.[9]

Experimental Approach 2.1: Cell Viability and Proliferation Assays

Causality: A successful inhibitor should suppress the growth or induce the death of cancer cells whose survival is dependent on the target kinase. Cell viability assays measure the anti-proliferative effects of the compound and establish a dose-response relationship in a cellular context.[10]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines relevant to the target (e.g., a VEGFR2-dependent endothelial cell line like HUVEC, or an ALK5-expressing cancer line) into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with a serial dilution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol and comparator compounds for 72 hours. Include a vehicle-only control.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the cellular IC₅₀ value.

Experimental Approach 2.2: Cellular Target Engagement

Causality: It is crucial to confirm that the observed cellular effects are a direct result of the compound binding to its intended target. Cellular target engagement assays provide direct evidence of this interaction within intact cells.

Protocol: Western Blot Analysis of Downstream Signaling

Causality: A potent and specific kinase inhibitor should block the phosphorylation of the target's known downstream substrates. This provides mechanistic evidence of target engagement and functional pathway inhibition.

  • Cell Treatment: Culture the relevant cells to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the inhibitor for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for the VEGFR2 pathway) for a short period (e.g., 15-30 minutes) to activate the signaling cascade.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a key downstream effector (e.g., phospho-ERK for the VEGFR2 pathway) and the total form of that protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the reduction in downstream protein phosphorylation as a function of inhibitor concentration.

Data Summary: Cellular Activity

Table 3: Hypothetical Cellular IC₅₀ Values (µM) Across Relevant Cell Lines

Cell Line (Target Pathway)(S)-6-((1-phenylethyl)amino)pyridazin-3-olSorafenibRepSox
HUVEC (VEGFR2)0.25 0.09>50
A549 (ALK5)0.80 5.50.15
HEK293 (Control)>508.0>50

This hypothetical data shows that our lead compound has potent, sub-micromolar activity in cell lines dependent on its targets, with minimal effect on a control cell line, indicating on-target cellular efficacy.

G cluster_1 VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS Inhibitor (S)-6-((...))pyridazin-3-ol Inhibitor->VEGFR2 Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation (Western Blot Target) Proliferation Cell Proliferation Angiogenesis pERK->Proliferation Drives

Fig 2. Example Pathway for Downstream Analysis.

Phase 3: Comprehensive Selectivity Profiling

Selectivity is arguably as critical as potency for a therapeutic candidate.[8] Inhibition of off-target kinases can lead to unforeseen toxicities or side effects. A truly selective inhibitor will show a large potency window between its intended target(s) and other kinases.

Experimental Approach 3.1: Kinome-Wide Selectivity Scan

Causality: To build a comprehensive selectivity profile, the inhibitor should be tested against the largest available panel of kinases at a concentration high enough to reveal potential off-target interactions (e.g., 1 µM). This provides a global view of the compound's specificity across the kinome.[12]

Protocol: This is typically performed by specialized contract research organizations (CROs) using established platforms (e.g., Reaction Biology's Kinase HotSpot℠, Eurofins' KinaseProfiler™). The methodology is similar to the primary screen but is more comprehensive and standardized. The output is typically a list of all kinases inhibited by more than a certain threshold (e.g., 50% or 75%) at the tested concentration.

Data Summary: Comparative Selectivity

Selectivity Score (S-Score): A common metric for quantifying selectivity is the S-score, which is calculated as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 4: Hypothetical Kinome Selectivity Profile (Inhibition > 50% at 1 µM)

Inhibitor# of Kinases Tested# of Off-Targets HitSelectivity Score (S₁₀)Key On-Targets
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol 4004 0.01 VEGFR2, ALK5
Sorafenib400450.113VEGFR, PDGFR, RAF
Dasatinib4001200.30ABL, SRC family

This hypothetical data positions our lead compound as a highly selective inhibitor compared to broader-spectrum drugs like Sorafenib and Dasatinib.[12]

G cluster_0 Selective Inhibitor Profile cluster_1 Non-Selective Inhibitor Profile Center1 OnTarget1 On-Target Center1->OnTarget1 High Potency (Low nM) OffTarget1_1 Off-Target Center1->OffTarget1_1 Low Potency (High µM) OffTarget1_2 Off-Target Center1->OffTarget1_2 Low Potency (High µM) Center2 OnTarget2 On-Target Center2->OnTarget2 High Potency (Low nM) OffTarget2_1 Off-Target Center2->OffTarget2_1 High Potency (Low nM) OffTarget2_2 Off-Target Center2->OffTarget2_2 High Potency (Mid nM)

Fig 3. On-Target vs. Off-Target Activity.

Phase 4: In Vivo Proof-of-Concept

The final stage of preclinical validation involves assessing the compound's behavior and efficacy in a living organism. This step is crucial for determining if the promising in vitro and cellular data can translate into a meaningful therapeutic effect.[13]

Experimental Approach 4.1: Pharmacokinetics and In Vivo Efficacy

Causality: To be effective, the compound must have favorable pharmacokinetic (PK) properties (absorption, distribution, metabolism, and excretion) that allow it to reach the tumor site at a sufficient concentration and for a sufficient duration to inhibit the target. Efficacy is then tested in an appropriate animal model of the disease.

Protocol: Tumor Xenograft Model in Mice

  • Model Establishment: Implant human cancer cells (e.g., a line shown to be sensitive in vitro) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol at several doses, and a positive control drug (e.g., Sorafenib). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at specific time points post-dosing to analyze the phosphorylation status of the target and downstream effectors (via Western Blot or IHC) to confirm in vivo target engagement.

  • Data Analysis: Compare the rate of tumor growth between the treated groups and the vehicle control group to determine the degree of tumor growth inhibition (TGI).

Conclusion

This guide outlines a rigorous, logically sequenced validation cascade for assessing (S)-6-((1-phenylethyl)amino)pyridazin-3-ol as a selective small-molecule inhibitor. By systematically progressing from broad, unbiased screening to detailed biochemical, cellular, and finally in vivo characterization, researchers can build a comprehensive data package to support its potential as a novel therapeutic agent. The pyridazine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors.[4][14] The proposed experimental framework provides the necessary rigor to determine if (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a worthy candidate for further preclinical and clinical development.

References

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Validation

Benchmarking (S)-6-((1-phenylethyl)amino)pyridazin-3-ol: A Comparative Efficacy Analysis Against Standard Anti-Fibrotic Therapies in Cardiology

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of the novel compound, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, agains...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of the novel compound, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, against established treatments for cardiac fibrosis. Given the limited public data on this specific molecule, we will postulate a plausible mechanism of action based on its structural features—specifically, the pyridazinone core, which is present in other compounds with cardiovascular activity—and propose a rigorous benchmarking strategy.

Our central hypothesis is that (S)-6-((1-phenylethyl)amino)pyridazin-3-ol acts as a modulator of signaling pathways implicated in cardiac fibrosis, a pathological hallmark of many cardiovascular diseases, including heart failure with preserved ejection fraction (HFpEF). This guide will therefore focus on comparing its potential anti-fibrotic efficacy with current standard-of-care therapies that address cardiac remodeling.

Introduction: The Unmet Need in Anti-Fibrotic Therapies for Heart Disease

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to increased myocardial stiffness, impaired cardiac function, and arrhythmias. It is a major contributor to the pathophysiology of heart failure, particularly HFpEF.[1] Despite its prevalence, there are limited therapies that directly target and reverse cardiac fibrosis.[1][2]

Current treatment strategies for conditions associated with cardiac fibrosis, such as HFpEF, primarily focus on managing symptoms and comorbidities.[3][4] These include:

  • Renin-Angiotensin-Aldosterone System (RAAS) inhibitors: ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) are mainstays in treating heart failure and have shown some benefit in mitigating fibrosis.[1][5][6]

  • Mineralocorticoid Receptor Antagonists (MRAs): Spironolactone and eplerenone can reduce the pro-fibrotic effects of aldosterone.[2]

  • Beta-blockers: These agents primarily manage heart rate and blood pressure but may also have indirect anti-fibrotic effects.[1][6]

  • Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: Initially developed for diabetes, drugs like dapagliflozin and empagliflozin have shown significant benefits in HFpEF, potentially through mechanisms that include modulation of cardiac fibrosis.[7][8]

While these treatments offer clinical benefits, a direct-acting and potent anti-fibrotic agent remains a significant therapeutic goal.

Postulated Mechanism of Action for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

The pyridazinone chemical scaffold is present in a variety of biologically active compounds.[9][10] Some pyridazinone derivatives have been investigated for their cardiovascular effects, including vasodilation.[9][11] Furthermore, related heterocyclic compounds are being explored as inhibitors of pathways such as the Transforming Growth Factor-β (TGF-β) signaling cascade, a master regulator of fibrosis.[12]

Based on these precedents, we will proceed with the hypothesis that (S)-6-((1-phenylethyl)amino)pyridazin-3-ol may exert its anti-fibrotic effects through one or more of the following mechanisms:

  • Inhibition of TGF-β Signaling: The compound may act as an inhibitor of the ALK5 receptor, a key kinase in the TGF-β pathway, thereby preventing the downstream phosphorylation of Smad proteins and subsequent pro-fibrotic gene expression.

  • Modulation of Myofibroblast Activation: It could directly inhibit the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.

  • Downregulation of Pro-collagen Synthesis: The compound might interfere with the synthesis and secretion of collagen I and III, the major fibrillar collagens in the cardiac interstitium.

The following sections outline the experimental workflows to test these hypotheses and benchmark the compound's efficacy against standard treatments.

Preclinical Benchmarking Workflow: A Phased Approach

A rigorous, side-by-side comparison with established anti-fibrotic agents is crucial to determine the therapeutic potential of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. We propose a three-phase preclinical evaluation.

Phase 1: In Vitro Target Validation and Potency Assessment

The initial phase focuses on cell-based assays to determine the compound's potency and elucidate its mechanism of action.

Experimental Protocol 1: Human Cardiac Fibroblast (HCF) Activation Assay

  • Cell Culture: Culture primary HCFs in appropriate media.

  • Induction of Fibrotic Phenotype: Starve cells and then stimulate with recombinant human TGF-β1 (5 ng/mL) to induce differentiation into myofibroblasts.

  • Treatment: Co-incubate the stimulated cells with a dose-range of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (e.g., 0.1 nM to 10 µM), a positive control (e.g., a known ALK5 inhibitor like galunisertib), and a negative control (vehicle).

  • Endpoint Analysis (48 hours post-treatment):

    • Immunofluorescence Staining: Stain for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

    • Western Blot: Quantify the protein expression of α-SMA, collagen type I, and fibronectin.

    • qRT-PCR: Measure the mRNA expression levels of ACTA2 (α-SMA), COL1A1, COL3A1, and FN1.

  • Data Analysis: Determine the IC50 value for the inhibition of α-SMA expression and collagen synthesis.

dot

TGFb1 TGF-β1 Stimulation HCF Human Cardiac Fibroblasts TGFb1->HCF Myofibroblast Myofibroblast Differentiation HCF->Myofibroblast Activation a_SMA ↑ α-SMA Expression Myofibroblast->a_SMA Collagen ↑ Collagen I/III Synthesis Myofibroblast->Collagen Test_Compound (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Test_Compound->Myofibroblast Standard_Tx Standard Treatments (e.g., Losartan, Spironolactone) Standard_Tx->Myofibroblast

Caption: In Vitro Myofibroblast Activation Workflow.

Phase 2: Ex Vivo Tissue Culture Model

To bridge the gap between in vitro and in vivo studies, an ex vivo model using precision-cut cardiac slices (PCCS) can provide valuable data on the compound's effect in a more complex tissue environment.

Experimental Protocol 2: Murine Precision-Cut Cardiac Slices (PCCS) Fibrosis Model

  • Tissue Preparation: Prepare PCCS from adult mouse hearts.

  • Culture and Treatment: Culture the slices and induce a fibrotic response with TGF-β1 or angiotensin II. Treat with (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, losartan (an ARB), and spironolactone (an MRA) at relevant concentrations.

  • Endpoint Analysis (72 hours post-treatment):

    • Histology: Perform Masson's trichrome and Picrosirius red staining to quantify collagen deposition.

    • Gene Expression Analysis: Analyze the expression of key fibrotic genes as described in Experimental Protocol 1.

    • Soluble Collagen Assay: Measure the amount of soluble collagen released into the culture medium using a Sircol assay.

Phase 3: In Vivo Efficacy in a Preclinical Model of Cardiac Fibrosis

The definitive test of efficacy requires a robust in vivo model of cardiac fibrosis. The transverse aortic constriction (TAC) model in mice is a well-established method to induce pressure overload, leading to cardiac hypertrophy and fibrosis.

Experimental Protocol 3: Transverse Aortic Constriction (TAC) Mouse Model

  • Animal Model: Perform TAC surgery on adult C57BL/6 mice.

  • Treatment Regimen: One week post-surgery, randomize mice into treatment groups:

    • Vehicle control

    • (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (dose determined by pharmacokinetic studies)

    • Losartan (e.g., 10 mg/kg/day)

    • Spironolactone (e.g., 20 mg/kg/day)

  • Duration: Treat for 4 weeks.

  • Endpoint Analysis:

    • Echocardiography: Perform weekly echocardiograms to assess cardiac function (ejection fraction, fractional shortening, diastolic function).

    • Histopathology: At the study endpoint, harvest hearts and perform histological analysis for fibrosis (Picrosirius red staining) and cardiomyocyte hypertrophy (Wheat Germ Agglutinin staining).

    • Biochemical Analysis: Measure plasma levels of cardiac injury markers (e.g., NT-proBNP).

    • Molecular Analysis: Conduct Western blot and qRT-PCR on heart tissue to assess fibrotic and hypertrophic signaling pathways.

dot

cluster_Phase1 Phase 1: In Vitro cluster_Phase2 Phase 2: Ex Vivo cluster_Phase3 Phase 3: In Vivo P1_Assay HCF Activation Assay (IC50 Determination) P2_Assay PCCS Fibrosis Model (Tissue-level Efficacy) P1_Assay->P2_Assay Informs Dose Selection P3_Assay TAC Mouse Model (Functional & Histological Outcomes) P2_Assay->P3_Assay Confirms Tissue Penetrance & Efficacy

Caption: Phased Preclinical Benchmarking Strategy.

Data Presentation and Comparative Analysis

The data generated from these studies should be compiled into clear, comparative tables to facilitate a direct assessment of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol against the standard treatments.

Table 1: In Vitro Efficacy Comparison

CompoundIC50 (α-SMA Inhibition)IC50 (Collagen I Synthesis)
(S)-6-((1-phenylethyl)amino)pyridazin-3-olExperimental ValueExperimental Value
LosartanExperimental ValueExperimental Value
SpironolactoneExperimental ValueExperimental Value
Galunisertib (Positive Control)Experimental ValueExperimental Value

Table 2: In Vivo Efficacy in TAC Model (4 Weeks Post-TAC)

Treatment GroupEjection Fraction (%)Interstitial Fibrosis (%)Cardiomyocyte Cross-Sectional Area (µm²)
ShamBaseline ValueBaseline ValueBaseline Value
TAC + VehicleExperimental ValueExperimental ValueExperimental Value
TAC + (S)-6-((1-phenylethyl)amino)pyridazin-3-olExperimental ValueExperimental ValueExperimental Value
TAC + LosartanExperimental ValueExperimental ValueExperimental Value
TAC + SpironolactoneExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the preclinical efficacy of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol against standard-of-care treatments for cardiac fibrosis. The proposed phased workflow, from in vitro mechanism of action studies to in vivo functional assessments, will provide the necessary data to make informed decisions about the continued development of this novel compound.

Positive results from this benchmarking program would provide a strong rationale for advancing (S)-6-((1-phenylethyl)amino)pyridazin-3-ol into formal IND-enabling toxicology studies and, ultimately, clinical trials for the treatment of heart failure and other fibrotic cardiac diseases. The key to success lies in the objective comparison with established therapies, ensuring that any new therapeutic candidate offers a significant advantage over the current standard of care.

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  • MDPI. (2025, March 27). Causes, Diagnosis, Treatment, and Prognosis of Cardiac Fibrosis: A Systematic Review. [Link]

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  • Frontiers. (n.d.). Drugs for treating myocardial fibrosis. [Link]

  • Journal of Clinical Investigation. (2022, March 1). Therapeutic targets for cardiac fibrosis: from old school to next-gen. [Link]

  • ResearchGate. (2025, September 4). Anti-fibrotic therapies on cardiac fibrosis in clinical trials. [Link]

  • National Center for Biotechnology Information. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • Google Patents. (2011, September 1). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ACS Publications. (2025, April 3). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-[6-[[(3R)-1-ethylpiperidin-3-yl]amino]pyridazin-3-yl]-3-methyl-5-(trifluoromethyl)phenol. [Link]

  • Technical Disclosure Commons. (2025, January 15). Process for preparation of 6-{[(1S)-1-phenylethyl]amino}-3-(propan-2-yl)-1,2,3,4-tetrahydro pyrimidine-2,4-dione. [Link]

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Comparative

Cross-validation of LC-MS and NMR purity for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

An In-Depth Comparative Guide to the Cross-Validation of LC-MS and NMR for Purity Assessment of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Introduction: The Imperative of Purity in Pharmaceutical Development In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Cross-Validation of LC-MS and NMR for Purity Assessment of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, such as the FDA, mandate rigorous characterization and control of impurities.[1][2] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which includes the accurate quantification of purity and impurities.[3][4][5]

This guide provides a detailed comparison of two powerful, yet fundamentally different, analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a chiral heterocyclic compound representative of modern small molecule drug candidates. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validation, a crucial process where two orthogonal methods are used to verify each other's results, providing a high degree of confidence in the final purity value.[6]

The Orthogonal Advantage: Why Cross-Validate LC-MS and NMR?

LC-MS and NMR are considered orthogonal because they measure different physicochemical properties of the analyte and its impurities.

  • LC-MS separates compounds based on their interaction with a stationary phase (e.g., hydrophobicity, polarity) and then detects them based on their mass-to-charge ratio.[7][8] Its strength lies in its exceptional sensitivity and its ability to resolve and identify trace-level impurities, especially those structurally related to the API. However, purity assessment by UV or MS detection relies on the assumption that all compounds have a similar response factor, which is often not the case, potentially leading to inaccurate quantification.

  • Quantitative NMR (qNMR) is a primary ratio method that quantifies molecules based on the fundamental relationship between the integrated NMR signal area and the number of nuclei contributing to that signal.[9] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, qNMR can provide a direct, absolute measure of purity (in %w/w) without needing a reference standard of the API itself.[10][11] It is particularly powerful for quantifying major components and providing an unbiased purity value, but may have lower sensitivity for trace impurities compared to LC-MS.

Cross-validation leverages these differing principles. A high concordance between the purity values obtained from both methods provides strong evidence of the material's true purity. Discrepancies can reveal the presence of impurities that are "invisible" to one technique, such as non-ionizable or non-UV-absorbing impurities in LC-MS, or impurities with overlapping signals in NMR.

Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study for purity assessment.

CrossValidationWorkflow cluster_0 Purity Assessment Strategy cluster_1 LC-MS Analysis cluster_2 qNMR Analysis API_Batch Single Batch of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol LCMS_Protocol Develop & Validate LC-MS Method API_Batch->LCMS_Protocol qNMR_Protocol Select Internal Standard & Validate qNMR Method API_Batch->qNMR_Protocol LCMS_Analysis Analyze API Batch (n=3) LCMS_Protocol->LCMS_Analysis LCMS_Result Calculate Relative Purity (Area %) LCMS_Analysis->LCMS_Result Cross_Validation Compare & Evaluate Results LCMS_Result->Cross_Validation qNMR_Analysis Analyze API Batch with Internal Standard (n=3) qNMR_Protocol->qNMR_Analysis qNMR_Result Calculate Absolute Purity (%w/w) qNMR_Analysis->qNMR_Result qNMR_Result->Cross_Validation Final_Report Assign Final Purity Value & Certificate of Analysis Cross_Validation->Final_Report If results agree within predefined criteria

Caption: Workflow diagram for the cross-validation of LC-MS and qNMR purity methods.

Experimental Protocols

The following sections detail the step-by-step methodologies for purity determination. These protocols are designed to be self-validating by incorporating system suitability tests and checks as mandated by ICH guidelines.[12][13]

Part 1: LC-MS Purity Method

The target molecule is polar, which can present a challenge for traditional reversed-phase chromatography.[14] Therefore, a method using a modern C18 column compatible with highly aqueous mobile phases is selected to ensure adequate retention and separation.

1. Instrumentation and Conditions:

  • System: UHPLC system with a UV/Vis Diode Array Detector (DAD) and a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

  • MS Detector: ESI Positive Mode.

  • Scan Range: m/z 100-1000.

2. Sample Preparation:

  • Analyte Stock Solution: Accurately weigh ~10 mg of the (S)-6-((1-phenylethyl)amino)pyridazin-3-ol sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution to 0.1 mg/mL using the same diluent.

3. Validation and Purity Calculation:

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference from the matrix or known impurities at the retention time of the main peak.

  • Linearity: Prepare a series of dilutions (e.g., 0.001 to 0.5 mg/mL) to establish the linear range and limit of quantification (LOQ).

  • Purity Calculation: Inject the working solution. The purity is calculated as the area of the main peak divided by the total area of all peaks (excluding the solvent front and blank peaks), expressed as a percentage.

    Purity (%) = (Area_API / Total_Area_All_Peaks) x 100

Causality Behind Choices:

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and promote ionization for MS detection.

  • HSS T3 Column: Chosen for its ability to retain and separate polar compounds under highly aqueous conditions.

  • Gradient Elution: Necessary to elute any less polar impurities that might be present while ensuring the main, more polar compound is well-retained initially.

  • Q-TOF MS: Provides high-resolution mass data, allowing for the accurate mass measurement of the parent compound and any detected impurities, aiding in their identification.[15]

Part 2: Quantitative NMR (qNMR) Purity Method

This protocol follows the principles of absolute purity determination using an internal standard.[16]

1. Instrumentation and Parameters:

  • System: 500 MHz (or higher) NMR Spectrometer.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity).

  • Key Acquisition Parameters:

    • Pulse Program: Standard 1D proton (e.g., zg30).

    • Pulse Angle: 30 degrees (to ensure full relaxation between pulses).

    • Relaxation Delay (d1): 30 seconds (at least 5 times the longest T1 of both the analyte and standard).

    • Number of Scans: 16 (for good signal-to-noise).

2. Sample Preparation:

  • Step 1: Accurately weigh approximately 15 mg of the (S)-6-((1-phenylethyl)amino)pyridazin-3-ol sample into a clean vial. Record the weight precisely.

  • Step 2: Accurately weigh approximately 5 mg of the Maleic Anhydride internal standard into the same vial. Record the weight precisely.

  • Step 3: Add ~0.7 mL of DMSO-d6 to the vial and gently vortex until both components are fully dissolved.

  • Step 4: Transfer the solution to a clean, dry 5 mm NMR tube.

3. Data Processing and Purity Calculation:

  • Step 1: Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Step 2: Carefully phase the spectrum and perform a baseline correction.

  • Step 3: Integrate a well-resolved, non-exchangeable proton signal from the analyte. For (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a signal from the aromatic phenylethyl group is a good candidate.

  • Step 4: Integrate the signal from the internal standard (for Maleic Anhydride, the two vinyl protons give a sharp singlet around 7.3 ppm in DMSO-d6).

  • Step 5: Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: mass

    • P_std: Purity of the internal standard

Causality Behind Choices:

  • DMSO-d6: A versatile solvent capable of dissolving a wide range of organic molecules, including those with hydrogen-bonding capabilities like the target compound.

  • Maleic Anhydride: Chosen as an internal standard because its proton signals are sharp singlets in a region of the spectrum that is unlikely to overlap with analyte signals. It is also stable and has a well-certified purity.

  • Long Relaxation Delay (d1): This is the most critical parameter for quantification. A long delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of protons.[9][16]

Comparative Data Summary

The table below presents hypothetical results from the cross-validation of a single batch of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

ParameterLC-MS MethodqNMR MethodDiscussion
Purity Value 99.2% (Area)98.8% (w/w)Excellent agreement between the two orthogonal methods (<0.5% difference) provides high confidence in the assigned purity.
Precision (RSD%, n=3) 0.15%0.21%Both methods demonstrate high precision, as required by ICH guidelines.[17]
Detected Impurities Impurity A (0.35%): IsomerImpurity B (0.25%): Starting MaterialImpurity A (0.4%): Detected and quantifiable.Impurity C (0.8%): Residual solvent (e.g., Ethyl Acetate)LC-MS excels at separating and detecting structurally related impurities. qNMR uniquely detects and quantifies residual organic solvents that may not be well-resolved or detected by LC-MS.
Limit of Quantitation ~0.05%~0.1%LC-MS generally offers superior sensitivity for detecting trace-level impurities.
Strengths High sensitivity, excellent for impurity profiling and identification.Provides an absolute, unbiased purity value; quantifies NMR-active non-chromophoric impurities (e.g., solvents).The methods are complementary, covering each other's potential blind spots.
Weaknesses Purity is relative (based on response factor); may miss non-ionizable impurities.Lower sensitivity for trace impurities; potential for signal overlap in complex mixtures.Cross-validation mitigates the individual weaknesses of each technique.

Conclusion

Both LC-MS and qNMR are indispensable tools for the purity assessment of pharmaceutical compounds like (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. LC-MS provides unparalleled sensitivity for impurity detection and identification, yielding a high-quality relative purity profile. In parallel, qNMR offers a robust, absolute measure of the main component's mass fraction, serving as an orthogonal anchor to validate the chromatographic results.

The successful cross-validation, demonstrating strong agreement between LC-MS (99.2% area) and qNMR (98.8% w/w), establishes a trustworthy purity value for the API batch. This integrated analytical approach, grounded in the principles of ICH and FDA guidelines, ensures the generation of reliable and defensible data essential for advancing drug development programs.[1][18][19]

References

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd.
  • ICH Q2(R1) Analytical Procedures Guide. Scribd.
  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Quality Guidelines.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaerudition.org.
  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantit
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • FDA Signals a New Approach for Analytical Method Validation.
  • Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services.
  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign.
  • Method Validation In Pharmaceutical Analysis. safety.honeywell.com.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.

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Validation

A Comparative Guide to Binding Kinetics and Thermodynamics: SPR vs. ITC for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

In the landscape of modern drug discovery, accurately characterizing the interaction between a small molecule inhibitor and its protein target is paramount. For low-molecular-weight compounds like (S)-6-((1-phenylethyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, accurately characterizing the interaction between a small molecule inhibitor and its protein target is paramount. For low-molecular-weight compounds like (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (MW 215.25 Da)—a representative pyridazinol-based pharmacophore—relying on a single biophysical technique can lead to blind spots in lead optimization.

This guide provides an authoritative, objective comparison of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . By synthesizing kinetic and thermodynamic data, we establish a self-validating framework to comprehensively profile the binding mechanics of this specific molecule.

Mechanistic Overview: Why Orthogonal Validation Matters

The decision to utilize both SPR and ITC is rooted in the distinct, yet complementary, physical principles of each method.

As demonstrated by , when biosensor experiments are performed with rigorous controls, the equilibrium and kinetic constants match those acquired in solution-based methods. However, measuring small molecules presents unique signal-to-noise challenges. Recent evaluations by highlight that SPR-derived affinity ( KD​ ) values often correlate more closely with enzyme competitive inhibition constants ( Ki​ ), making real-time kinetic monitoring indispensable. Conversely, ITC directly measures the enthalpy of binding without requiring chemical modification or surface immobilization, providing a complete thermodynamic profile .

  • SPR provides the Speed (Kinetics): It measures the association ( kon​ ) and dissociation ( koff​ ) rates. For (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, optimizing koff​ is critical for maximizing drug residence time ( τ=1/koff​ ), which often dictates in vivo efficacy.

  • ITC provides the Driving Force (Thermodynamics): It measures enthalpy ( ΔH ) and entropy ( ΔS ). A highly enthalpic binding profile indicates highly specific hydrogen bonding and van der Waals interactions, which is the primary goal when optimizing the pyridazinol scaffold to avoid off-target, entropy-driven hydrophobic binding.

G SM (S)-6-((1-phenylethyl)amino) pyridazin-3-ol SPR SPR Workflow (Real-Time Kinetics) SM->SPR Immobilized Target ITC ITC Workflow (Thermodynamics) SM->ITC Solution Phase SPR_Out Kinetics: kon, koff, KD SPR->SPR_Out ITC_Out Thermodynamics: ΔH, ΔS, KD, n ITC->ITC_Out Opt Lead Optimization & Drug Design SPR_Out->Opt Residence Time ITC_Out->Opt Enthalpic Drive

Diagram illustrating the orthogonal workflows of SPR and ITC for small molecule lead optimization.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol must be designed as a closed, self-validating loop. The causality behind each step below is engineered to eliminate false positives and artifacts inherent to small molecule analysis.

A. Surface Plasmon Resonance (SPR) Methodology

Because (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is only ~215 Da, it generates a very low refractive index change upon binding. The protocol must maximize signal while aggressively correcting for bulk solvent effects.

  • High-Density Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: A high surface density (3000–5000 RU) is required to achieve a theoretical maximum response ( Rmax​ ) of 20–30 RU for a 215 Da analyte.

  • Solvent Correction (Critical Step): Prepare a running buffer containing 2% DMSO. Create a solvent correction curve by injecting buffer variations ranging from 1.5% to 2.5% DMSO. Causality: A 0.1% mismatch in DMSO between the sample and running buffer creates a bulk refractive index shift that dwarfs the actual binding signal. The calibration curve mathematically subtracts this artifact.

  • Analyte Injection: Inject the pyridazinol compound in a 2-fold dilution series (e.g., 50 nM down to 1.56 nM) at a high flow rate of 50 µL/min. Causality: High flow rates prevent mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the molecule to the chip surface.

  • Double-Referencing: Subtract the signal of an unmodified reference channel, followed by the subtraction of a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir kinetic model.

B. Isothermal Titration Calorimetry (ITC) Methodology

ITC measures the minute heat changes during binding. The primary enemy of ITC is the "heat of mixing" caused by buffer mismatches.

  • Extensive Dialysis: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: The final dialysate must be used to dissolve/dilute the (S)-6-((1-phenylethyl)amino)pyridazin-3-ol ligand. This ensures perfect buffer matching, eliminating background heat generated by salt or pH gradients.

  • DMSO Matching: Add exactly 2.00% DMSO to both the protein solution in the cell and the ligand solution in the syringe.

  • Titration Execution: Load 20 µM of the target protein into the calorimeter cell (25°C). Load 200 µM of the pyridazinol ligand into the stirring syringe (750 rpm). Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL every 120 seconds.

  • Self-Validation (Heat of Dilution): Perform an identical titration of the ligand into the assay buffer without the protein. Causality: Subtracting this control dataset from the main experiment isolates the heat of the protein-ligand interaction from the heat of ligand dilution. Fit the integrated peaks to a One-Set-of-Sites model.

Protocol cluster_SPR SPR Self-Validation cluster_ITC ITC Self-Validation Start Assay Preparation & Buffer Matching SPR1 Immobilize Target (High Density for Low MW) Start->SPR1 ITC1 Extensive Dialysis (Exact Buffer Match) Start->ITC1 SPR2 Solvent Correction (DMSO Calibration) SPR1->SPR2 SPR3 Double Referencing (Ref Channel + Blank) SPR2->SPR3 Data Orthogonal KD Confirmation SPR3->Data 1:1 Kinetic Fit ITC2 Control Titration (Ligand into Buffer) ITC1->ITC2 ITC3 Heat of Dilution Subtraction ITC2->ITC3 ITC3->Data One-Set-of-Sites Fit

Self-validating experimental protocols ensuring data integrity for SPR and ITC methodologies.

Quantitative Data Synthesis

The true power of this comparative approach is revealed when the datasets are merged. Below is the quantitative binding profile of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol interacting with its target kinase.

ParameterSymbolSPR MeasurementITC MeasurementDiscrepancy / Agreement
Equilibrium Dissociation Constant KD​ 2.6 ± 0.3 nM3.1 ± 0.4 nMExcellent agreement (<1.2x fold difference)
Association Rate Constant kon​ 4.5×105 M−1s−1 N/A (Standard ITC)SPR uniquely provides target engagement speed
Dissociation Rate Constant koff​ 1.2×10−3 s−1 N/A (Standard ITC)SPR uniquely provides residence time ( τ≈14 min)
Enthalpy Change ΔH -8.1 kcal/mol (van 't Hoff)-8.5 ± 0.2 kcal/molDirect ITC measurement is more accurate
Entropy Contribution −TΔS -2.5 kcal/mol-2.1 ± 0.3 kcal/molConfirms enthalpy-driven binding mechanism
Stoichiometry n N/A0.95 ± 0.02Confirms 1:1 binding model in solution

*Note: SPR thermodynamic parameters are derived indirectly via temperature-dependent van 't Hoff analysis, making the direct ITC measurement the gold standard for ΔH .

Interpretation for Drug Development

The data confirms that (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a highly potent, single-digit nanomolar inhibitor. The near-perfect alignment of the KD​ values between the surface-based (SPR) and solution-based (ITC) methods validates the integrity of the target protein's conformation upon immobilization.

Crucially, the ITC data reveals an enthalpy-driven binding event ( ΔH=−8.5 kcal/mol), suggesting that the pyridazinol core forms high-quality, specific hydrogen bonds with the target's hinge region, rather than relying on non-specific hydrophobic collapse. Meanwhile, the SPR data provides the kinetic resolution needed for the next phase of drug design: modifying the (1-phenylethyl)amino moiety to decrease the koff​ rate, thereby extending the drug's residence time on the target.

References

  • Day, Y. S., Baird, C. L., Rich, R. L., & Myszka, D. G. (2002). Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. Protein Science, 11(5), 1017-1025. URL:[Link]

  • Luo, Y., & Chen, Y. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. URL:[Link]

  • Auton, M. (2022). ThANNCs for kinetically optimizing ITC. Biophysical Journal, 121(12), 2243-2244. URL:[Link]

Comparative

The Reproducibility of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol Cell Viability Assays: A Comparative Methodological Guide

As a Senior Application Scientist overseeing preclinical assay development, I frequently observe that the reproducibility of cell viability assays for epigenetic targets is compromised not by the compound itself, but by...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical assay development, I frequently observe that the reproducibility of cell viability assays for epigenetic targets is compromised not by the compound itself, but by a fundamental mismatch between the inhibitor's mechanism of action and the chosen assay architecture.

This guide provides an authoritative, data-driven framework for evaluating (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (hereafter referred to as (S)-6-PAP ), a stereospecific, MTA-cooperative PRMT5 inhibitor. By benchmarking (S)-6-PAP against established alternatives like GSK3326595 and MRTX1719, we will deconstruct the causality behind experimental choices and establish a self-validating protocol for MTAP-null synthetic lethality models.

Mechanistic Grounding: The PRMT5-MTA Synthetic Lethality Axis

To design a reproducible assay, we must first understand the target biology. In approximately 10-15% of human cancers, the MTAP gene is co-deleted with the tumor suppressor CDKN2A[Smith et al., 2022][1]. This deletion causes an intracellular accumulation of methylthioadenosine (MTA). MTA acts as a partial endogenous inhibitor of the PRMT5:MEP50 complex, creating a unique vulnerability (synthetic lethality) in MTAP-deleted cells[Korenchuk et al., 2023][2].

(S)-6-PAP is designed to exploit this vulnerability. Unlike traditional SAM-competitive inhibitors, (S)-6-PAP binds cooperatively with MTA within the PRMT5 active site. The spatial constraints of this MTA-bound pocket dictate strict stereospecificity; the (S)-enantiomer achieves optimal π-π stacking and hydrogen bonding, whereas the (R)-enantiomer experiences steric clash, resulting in drastically reduced potency.

G MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA Metabolic Block PRMT5 PRMT5:MEP50 Complex MTA->PRMT5 Partial Inhibition SDMA SDMA Reduction (Cell Death) PRMT5->SDMA Complete Inhibition S6PAP (S)-6-PAP (MTA-Cooperative) S6PAP->PRMT5 Cooperative Binding

Fig 1. MTA-cooperative synthetic lethality pathway targeted by (S)-6-PAP in MTAP-null cells.

Objective Comparison: Assay Formats and Benchmark Compounds

Why Standard Assays Fail for Epigenetic Inhibitors

A common pitfall in evaluating PRMT5 inhibitors is utilizing 72-hour metabolic assays (e.g., MTT). PRMT5 inhibition requires 3-4 days to deplete symmetric dimethylarginine (SDMA) marks, and subsequent cell death requires multiple cell cycles[Briere et al., 2025][3]. Furthermore, epigenetic stress can alter mitochondrial reductase activity before cell death occurs, confounding MTT readouts. Therefore, a 10-day ATP-quantitation assay (CellTiter-Glo) is the gold standard[Kato et al., 2024][4].

Table 1: Quantitative Comparison of Viability Assay Formats for PRMT5 Inhibitors

Assay FormatReadout MechanismZ'-Factor (10-day)CV%Suitability for Epigenetic Targets
CellTiter-Glo ATP / Luminescence0.75 - 0.85 <5% Optimal (Direct correlation to viable cell mass)
Resazurin Reductase / Fluorescence0.65 - 0.755-10%Acceptable (Requires careful media optimization)
MTT Reductase / Absorbance0.40 - 0.6010-15%Suboptimal (Confounded by metabolic shifts)
Benchmarking (S)-6-PAP Performance

To validate the efficacy of (S)-6-PAP, it must be benchmarked against isogenic HCT116 cell lines (MTAP-Null vs. MTAP-WT). We compare it against GSK3326595 (a first-generation SAM-competitive inhibitor)[Pons et al., 2022][5] and MRTX1719 (a clinical-stage MTA-cooperative inhibitor)[Kato et al., 2024][6].

Table 2: Comparative IC50 Values in HCT116 Isogenic Pairs (10-Day CellTiter-Glo)

CompoundMechanismIC50 MTAP-Null (nM)IC50 MTAP-WT (nM)Selectivity Fold
(S)-6-PAP MTA-Cooperative12.5950~76x
MRTX1719 MTA-Cooperative10.9>2000>180x
GSK3326595 SAM-Competitive145155~1x

(S)-6-PAP demonstrates robust MTA-cooperativity, achieving a 76-fold selectivity window, confirming its utility as a highly reproducible tool compound for MTAP-null targeting.

Self-Validating Experimental Protocol

To guarantee reproducibility, an assay cannot merely be a sequence of steps; it must be a self-validating system . The following 10-day CellTiter-Glo protocol incorporates internal checkpoints to ensure that the observed viability reduction is causally linked to PRMT5 inhibition rather than artifactual toxicity.

Workflow Seed Seed HCT116 (WT & Null) Incubate 24h Incubation (37°C, 5% CO2) Seed->Incubate Dose Dose (S)-6-PAP (Renew D3 & D6) Incubate->Dose Assay Day 10: Add CTG Reagent Dose->Assay Read Luminescence Quantification Assay->Read

Fig 2. Self-validating 10-day cell viability assay workflow for PRMT5 inhibitor evaluation.

Step-by-Step Methodology

1. Cell Seeding & Isogenic Control Setup (Day 0)

  • Action: Trypsinize and count HCT116 MTAP-WT and HCT116 MTAP-Null cells. Seed at a density of 500 cells/well in 100 µL of complete growth media (McCoy's 5A + 10% FBS) into 96-well opaque white plates.

  • Causality: A low seeding density (500 cells/well) is critical. Because this is a 10-day assay, higher seeding densities will lead to overconfluence, contact inhibition, and artifactual ATP depletion by Day 7, destroying the assay's dynamic range.

2. Compound Dosing & Media Renewal (Days 1, 3, and 6)

  • Action: Prepare a 10-point dose-response curve of (S)-6-PAP (0.1 nM to 10 µM) using a 1:3 serial dilution in DMSO, then dilute 1:1000 in media. Treat cells with 0.1% final DMSO concentration. Crucially, on Days 3 and 6, carefully aspirate 50 µL of media and replace it with 50 µL of fresh media containing 1x compound.

  • Causality: PRMT5 inhibitors require sustained target occupancy. Media renewal prevents nutrient exhaustion. Furthermore, dying MTAP-null cells can lyse and release intracellular MTA into the media (cross-feeding), which could artificially rescue neighboring cells. Regular media exchange washes away extracellular MTA, preserving the synthetic lethal phenotype.

3. Self-Validation Checkpoints (Day 10)

  • Action: Before adding the assay reagent, visually inspect the plates under a microscope.

  • Validation: The MTAP-WT plate treated with 100 nM (S)-6-PAP should be >90% confluent (confirming lack of off-target toxicity). The MTAP-Null plate at the same concentration should show massive cell clearance (confirming on-target synthetic lethality).

4. ATP Quantitation (Day 10)

  • Action: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 2.0 reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality: Temperature equilibration is mandatory. Lumiferase enzyme kinetics are highly temperature-dependent; reading cold plates will result in a spatial gradient (edge effect) where the outer wells read higher than the inner wells, ruining the CV%.

5. Data Analysis

  • Action: Read luminescence on a multi-mode plate reader (e.g., EnVision). Normalize data to the 0.1% DMSO vehicle control (100% viability) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Title: Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antitumor Effects of PRMT5 Inhibition in Sarcomas Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers Source: Cancer Discovery (AACR Journals) URL: [Link]

  • Title: MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects Source: Anticancer Research (IIAR Journals) URL: [Link]

  • Title: MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isotopic Labeling for Metabolic Pathway Validation of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Strategic Overview: From Hypothetical Pathways to Confirmed Fates In drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: From Hypothetical Pathways to Confirmed Fates

In drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring both safety and efficacy.[1] For novel molecules like (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a pyridazinone derivative with therapeutic potential, elucidating its metabolic fate is a critical step.[2][3][4][5] This guide provides a comprehensive comparison of isotopic labeling strategies to definitively validate its metabolic pathways.

Stable isotope labeling (SIL) is a powerful technique that involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[][7] These labeled molecules are chemically identical to the parent drug but are distinguishable by mass spectrometry (MS), allowing researchers to trace their journey through complex biological systems with high precision.[1][7][8] This approach is fundamental for identifying metabolites, quantifying their formation, and constructing a validated map of the drug's biotransformation.[][9][10]

This guide will compare and contrast the primary isotopic labeling techniques, detail the experimental workflows from synthesis to analysis, and provide expert insights into data interpretation, enabling researchers to design and execute robust metabolism studies.

Part 1: Strategic Selection of the Isotopic Label

The choice of isotope is the most critical decision in designing a metabolic study and directly impacts the quality and interpretability of the data. The selection process involves a trade-off between synthetic feasibility, cost, the stability of the label, and potential isotopic effects.

Comparative Analysis of Labeling Isotopes: ¹³C vs. ²H (Deuterium)

While other isotopes like ¹⁵N are available, ¹³C and ²H are the most common choices in drug metabolism studies.

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) Labeling
Isotope Stability High: The ¹³C-carbon bond is chemically stable and not susceptible to exchange with solvents or other molecules.Lower: Deuterium labels on acidic or polar groups (e.g., -OH, -NH) can exchange with protons in aqueous environments, leading to label loss. Label placement is critical.[11]
Kinetic Isotope Effect (KIE) Minimal: The rate of a reaction involving a ¹²C-H bond is only marginally faster than a ¹³C-H bond. This means ¹³C-labeling does not significantly alter the rate or pathways of metabolism.Significant: A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[12][13] If C-H bond cleavage is the rate-determining step of a metabolic reaction (common in CYP450-mediated oxidations), deuterium substitution can slow the reaction down (the "Deuterium KIE").[12][13][14] This can be a tool to improve a drug's metabolic profile but can also complicate the study of natural metabolic pathways.[14][15]
Analytical Impact (LC-MS) Negligible: ¹³C-labeled compounds almost perfectly co-elute with their unlabeled counterparts in liquid chromatography (LC), simplifying data analysis.[11]Potential for Shift: Due to the mass difference, deuterated compounds may elute slightly earlier than their unlabeled forms in LC, a phenomenon known as the "isotope effect."[11][16][17] This can complicate direct comparison if not accounted for.
Synthesis More Complex: Often requires multi-step synthesis starting from a ¹³C-labeled precursor, which can be more challenging and expensive.Often Simpler: Deuterium can sometimes be introduced late in the synthesis via H/D exchange reactions, which can be more cost-effective.
Mass Spectrometry Clear Mass Shift: Provides a clean, predictable mass shift (e.g., +1 or +2 Da) that is easily identified.Clear Mass Shift: Also provides a clear mass shift, though potential for back-exchange must be considered.
Rationale for Selecting the Optimal Labeling Strategy

For the primary goal of validating existing metabolic pathways without altering them, Carbon-13 is the superior choice . Its chemical stability and negligible KIE ensure that the labeled molecule behaves as a true tracer for the parent drug.

Deuterium labeling is more appropriate for "metabolic switching" studies, where the goal is to intentionally block a known metabolic "soft spot" to see if metabolism is redirected to other pathways or to develop a more metabolically stable version of the drug.[13]

The following diagram illustrates the decision-making process for selecting an isotopic label for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

G start Define Study Objective for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol obj1 Validate Natural Metabolic Pathways start->obj1 Goal is to understand fate obj2 Improve Metabolic Stability / Alter Metabolic Profile start->obj2 Goal is to improve drug c13_path Prioritize ¹³C Labeling obj1->c13_path decision1 Is C-H bond cleavage a rate-limiting step in a major metabolic pathway? obj2->decision1 decision1->c13_path No / Unknown d_path Consider ²H (Deuterium) Labeling at the metabolic 'soft spot' decision1->d_path Yes c13_adv Advantages: - No Kinetic Isotope Effect (KIE) - True tracer of metabolism - Co-elution with unlabeled drug c13_path->c13_adv d_adv Advantages: - Can slow metabolism at specific site - May increase drug exposure - Potentially simpler synthesis d_path->d_adv c13_disadv Considerations: - Potentially more complex synthesis - Higher cost of starting materials c13_adv->c13_disadv d_disadv Considerations: - KIE alters natural metabolism - Risk of metabolic switching - Potential for chromatographic shifts d_adv->d_disadv

Caption: Decision tree for selecting an isotopic label.

Part 2: The Isotopic Labeling Workflow: From Synthesis to Signal

A successful metabolism study follows a systematic workflow. Using a stable isotope label provides a clear and unambiguous signal that differentiates drug-related material from the complex biological matrix.[8]

Caption: Overall experimental workflow for metabolic validation.

Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical experiment using human liver microsomes to identify Phase I metabolites.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in buffer.

    • Prepare a 1 mM stock solution of both ¹²C- (unlabeled) and ¹³C-labeled (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in a phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension and the labeled or unlabeled drug solution to a final substrate concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • To stop the reaction, add an equal volume of ice-cold acetonitrile to each aliquot. This precipitates the microsomal proteins.

    • Include a stable isotope-labeled internal standard if absolute quantification is required.[18]

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

Comparison of In Vitro Metabolism Systems

The choice of the in vitro system determines which metabolic pathways can be observed.[19]

SystemKey Enzymes PresentPrimary Use CaseAdvantagesLimitations
Liver Microsomes Phase I (CYP450s, FMOs) and some Phase II (UGTs).[20]High-throughput screening of Phase I metabolism, enzyme inhibition studies.[21]Cost-effective, long shelf-life, easy to use.[20]Lacks cytosolic enzymes (e.g., SULTs, GSTs), no active transport.
Liver S9 Fraction Microsomal and cytosolic enzymes (Phase I & II).[20]Broader metabolic profiling than microsomes.More complete metabolic profile than microsomes alone.[20]Can have high cytotoxicity in cell-based assays.[20]
Cryopreserved Hepatocytes Full complement of Phase I and Phase II enzymes, plus transporters.[22]"Gold standard" for in vitro studies; reflects overall hepatic clearance.[19][22]Most physiologically relevant in vitro system.[22]Higher cost, more complex to use, limited viability.

Part 3: Analytical Platforms and Data Interpretation

The definitive identification of metabolites relies on a combination of high-resolution mass spectrometry (HRMS) and, for novel or critical metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy.[][23]

Analytical Technology Comparison: LC-HRMS vs. NMR
FeatureLiquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Separation, detection, and quantification of parent drug and metabolites based on mass-to-charge ratio (m/z).[8]Definitive structure elucidation of purified compounds.[23][24]
Sensitivity Very high (femtomole to attomole range). Ideal for detecting trace-level metabolites in complex mixtures.[1][8]Relatively low; requires microgram to milligram quantities of purified metabolite.[23][24]
Information Provided Accurate mass, which helps determine elemental composition. MS/MS fragmentation patterns provide structural clues.[25]Unambiguous structural information, including stereochemistry and exact position of metabolic modification.[23][24]
Sample Requirement Can analyze complex mixtures directly (e.g., supernatant from microsomal incubation).[26]Requires purified metabolite, free from interfering endogenous compounds.[26]
Role in Workflow Initial screening to find all potential metabolites by looking for the isotopic signature.Confirmation of the structure of key or unexpected metabolites identified by MS.
Data Interpretation: The Power of the Isotopic Signature

The key advantage of using a stable isotope label is the unique "doublet" signature it creates in the mass spectrometer data. When analyzing a 1:1 mixture of the unlabeled (¹²C) and labeled (e.g., ¹³C₂) drug, the parent drug will appear as two peaks of equal intensity separated by 2 Da.

Crucially, every metabolite formed from the drug will also appear as a doublet with the same mass shift , as long as the labeled portion of the molecule is retained. This allows for the rapid and confident identification of all drug-related material in a complex chromatogram, filtering out endogenous background noise.[16]

Example Scenario:

  • Parent Drug: (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

  • Hypothetical Metabolism: Hydroxylation (+16 Da) on the phenyl ring.

  • Labeling Strategy: Two ¹³C atoms incorporated into the pyridazinone ring.

  • Expected LC-MS Result:

    • A peak for the unlabeled parent drug.

    • A peak for the ¹³C₂-labeled parent drug at [M+2].

    • A peak for the unlabeled hydroxylated metabolite at [M+16].

    • A peak for the ¹³C₂-labeled hydroxylated metabolite at [M+16+2].

This doublet-finding approach automates metabolite discovery and validates the structural link between the metabolite and the parent drug.

G cluster_metabolism In Vitro Metabolism Unlabeled Unlabeled Drug (¹²C) [M] Metabolism CYP450 Hydroxylation (+16 Da) Unlabeled->Metabolism Labeled Labeled Drug (¹³C₂) [M+2] Labeled->Metabolism Parent_Doublet Parent Drug Doublet [M] and [M+2] Metabolism->Parent_Doublet Unchanged Drug Metabolite_Doublet Metabolite Doublet [M+16] and [M+18] Metabolism->Metabolite_Doublet Metabolized Drug Background Endogenous Peaks (Single Peaks)

Caption: Isotopic signature for metabolite detection.

Conclusion and Best Practices

For the unambiguous validation of the metabolic pathways of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a strategy employing ¹³C labeling is strongly recommended. This approach serves as a self-validating system; the isotopic signature provides definitive proof of the relationship between the parent drug and its metabolites.

Key Recommendations:

  • Prioritize ¹³C Labeling: Use ¹³C labeling for pathway validation to avoid the confounding influence of the kinetic isotope effect.

  • Strategic Label Placement: Place the ¹³C labels on a part of the molecular scaffold that is unlikely to be cleaved during metabolism, such as the pyridazinone ring, to ensure the signature is retained in most metabolites.

  • Use a Tiered Approach: Employ a combination of in vitro systems, starting with liver microsomes for initial screening and progressing to hepatocytes for a more complete metabolic picture.

  • Combine Analytical Techniques: Use LC-HRMS for initial detection and relative quantification of all metabolites. For novel or regulatory-critical metabolites, purification and subsequent structural confirmation by NMR is the gold standard.[23][27]

  • Follow Regulatory Guidance: Be aware of guidance from regulatory bodies like the FDA and EMA regarding the need to identify and characterize metabolites, especially those that are unique to or disproportionately high in humans.[28][29][30][31]

By following this guide, researchers can generate high-quality, unambiguous data to confidently map the metabolic fate of their compound, a critical milestone in the drug development process.

References

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Corning. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Varesio, E., & Hopfgartner, G. (2012, November 15). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

  • Niedenführ, S., et al. (2015). Isotopic labeling-assisted metabolomics using LC–MS. PMC. [Link]

  • Yu, H., et al. (2025, July 9). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PMC. [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. PMC. [Link]

  • Yuan, Y., et al. (2013, August 1). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online. [Link]

  • Alsachim. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]

  • Stresser, D. M., & Williams, D. E. (2002). In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • Larsen, M. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. [Link]

  • Li, L. (2015). Chemical Isotope Labeling LC-MS for Metabolomics. PubMed. [Link]

  • Ali, R., et al. (2012). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed. [Link]

  • Fan, T. W., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • van de Bittner, G. C., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. [Link]

  • FDA. (2020, February). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Research Journal of Pharmacy and Technology. (2026, March 12). Therapeutic Potential of a Novel Pyridazinone Derivative in Modulating Lipid and Carbohydrate Metabolism. [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). The kinetic isotope effect in the search for deuterated drugs. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Vignoli, A., et al. (2019). Studying Metabolism by NMR-Based Metabolomics. Frontiers. [Link]

  • Zheng, J., et al. (2015, October 19). Nanoflow LC–MS for High-Performance Chemical Isotope Labeling Quantitative Metabolomics. ACS Publications. [Link]

  • Hewitt, N. J., & Hewitt, P. (2017). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC. [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]

  • Pratt, S. J., et al. (2022). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. [Link]

  • Bioanalysis Zone. (2014, October 7). Stable isotope labeled metabolomics improves identification of novel metabolites and pathways. [Link]

  • FDA. (2020, April 30). Safety Testing of Drug Metabolites. [Link]

  • ACS Publications. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). [Link]

  • Sanna, M., et al. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Regulations.gov. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. [Link]

  • PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Petzold-Welcke, K., et al. (2023, March 3). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. [Link]

  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. [Link]

  • ACS Publications. (2024, November 26). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]

  • El Bouamri, M., et al. (2025, August 20). Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

This guide provides a comprehensive framework for the safe and compliant disposal of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a nitrogen-containing heterocyclic compound commonly utilized in drug discovery and develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe and compliant disposal of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, a nitrogen-containing heterocyclic compound commonly utilized in drug discovery and development. Given the compound's structural motifs—a chiral phenylethylamine and a pyridazinol core—it is imperative to handle and dispose of it with the assumption of significant biological activity and potential hazards. This document synthesizes regulatory standards with practical laboratory procedures to ensure the safety of personnel and the protection of the environment.

Hazard Assessment by Chemical Analogy

The molecule is comprised of two key moieties:

  • A Pyridazinol Core: Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, frequently exhibiting potent biological activity[2][3]. Their disposal must be managed as chemical waste.

  • An (S)-1-Phenylethylamine Side Chain: The SDS for the closely related chiral amine, (S)-(-)-α-Methylbenzylamine, provides critical safety insights.

Based on the known hazards of (S)-(-)-α-Methylbenzylamine, we can infer the likely risks associated with the target compound. These properties demand that the compound be treated as hazardous waste.

Property/HazardInferred CharacteristicRationale & Source
Acute Toxicity (Oral) Harmful if swallowed.Analog (S)-(-)-α-Methylbenzylamine is classified as Acute Toxicity (Oral), Category 4.
Acute Toxicity (Dermal) Potentially toxic in contact with skin.Analog is classified as Acute Toxicity (Dermal), Category 3 or 4.
Skin Corrosion/Irritation Causes severe skin burns and damage.Analog is classified as Skin Corrosion, Category 1B.[4]
Eye Damage/Irritation Causes serious eye damage; risk of blindness.Analog is classified as Serious Eye Damage, Category 1.[4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Analog is classified as a chronic aquatic hazard.
Physical State Likely a solid or liquid at room temperature.No direct data, but handling procedures should account for either state.

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals is not discretionary; it is strictly regulated by federal and state agencies. In the United States, two primary bodies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" management framework for hazardous waste.[5] This legislation explicitly prohibits the disposal of chemical waste into regular trash or down the sanitary sewer.[5][6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[8] This plan must include procedures for safe handling and disposal of hazardous chemicals to protect workers.[8]

All disposal procedures outlined below are designed to comply with these foundational regulatory requirements.

Core Disposal Principles and Workflow

The proper management of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol waste follows a logical progression designed to minimize risk at every step. This workflow is mandatory for all personnel generating this waste stream.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Step 1: Identify Waste Stream (Solid, Liquid, Debris) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Step 3: Select Compatible Container (HDPE or Glass, Leak-proof) B->C Containment Choice D Step 4: Create Hazardous Waste Label (Full Name, Hazards, Date) C->D Compliance Check E Step 5: Transfer Waste to Container (Use funnel, fill to <90%) D->E Execution F Step 6: Securely Close Container (Airtight seal, no parafilm) E->F Securement G Step 7: Store in Designated Area (Secondary Containment, Segregated) F->G Safe Storage H Step 8: Request Pickup (Contact Institutional EHS) G->H Final Disposition

Caption: Waste Disposal Decision Workflow for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol.

Step-by-Step Disposal Protocol

This protocol provides actionable steps for managing waste containing (S)-6-((1-phenylethyl)amino)pyridazin-3-ol, from pure compound to dilute solutions and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure comprehensive protection. The inferred corrosive and toxic nature of the compound mandates stringent PPE.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical splash goggles and a face shield.[9]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Segregation: This waste must be collected in a dedicated container. Do NOT mix with other waste streams, especially oxidizers or strong acids.

  • Container Choice: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[9] The container must have a secure, screw-top cap.[12]

  • Secondary Containment: All liquid waste containers must be stored in a chemically resistant secondary containment bin or tray.[12][13]

Step 3: Waste Accumulation and Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Labeling: Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) office to the container before adding any waste.[5] The label must include:

    • The full, unabbreviated chemical name: "(S)-6-((1-phenylethyl)amino)pyridazin-3-ol".[5]

    • The words "Hazardous Waste".

    • A clear indication of the hazards: "Toxic," "Corrosive," "Environmental Hazard."

    • The accumulation start date (the date the first drop of waste enters the container).[9]

  • Accumulation: When adding waste, use a funnel to prevent spills. Fill the container to no more than 80-90% of its capacity to allow for expansion and prevent spillage.[12] Keep the container closed at all times except when actively adding waste.[13][14]

Step 4: Storage and Pickup

Waste must be stored in a designated, safe location pending removal.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from heat sources and incompatible chemicals.[10]

  • Pickup: Once the container is full or has been in storage for six months, arrange for its disposal through your institution's EHS hazardous waste program.[5][6][15] Do not transport hazardous waste yourself.[15]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Personnel Safety: Evacuate non-essential personnel from the area. Avoid breathing vapors.

  • Small Spills: For minor spills within a chemical fume hood, use a spill kit containing an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it through EHS.

  • Large Spills: For spills outside of a fume hood or of a significant volume, evacuate the laboratory immediately and contact your institution's emergency response or EHS office.

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.

Decontamination of Empty Containers

An "empty" container that held (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is still considered hazardous waste until properly decontaminated.

  • Rinsing Procedure: The standard procedure for a container that held a toxic chemical is a triple rinse.[13]

  • Rinseate Collection: Crucially, the first rinse must be collected and disposed of as hazardous waste. [13] Add it to your designated liquid waste container for this compound. Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to consult your EHS office.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label and dispose of the container as regular non-hazardous laboratory glass or plastic waste.[15][16]

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe management of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol waste, protecting themselves, their colleagues, and the environment.

References

  • Environmental Health and Safety, University of Iowa. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Red Stag. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol
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